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  • Product: 6-Nitro-1-benzofuran-5-carboxylic acid
  • CAS: 342425-80-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 6-Nitro-1-benzofuran-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1-benzofuran-5-carboxylic Acid Introduction: Navigating the Preclinical Landscape In the intricate world of drug discovery and development, the jou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1-benzofuran-5-carboxylic Acid

Introduction: Navigating the Preclinical Landscape

In the intricate world of drug discovery and development, the journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges. A significant portion of these challenges lies in the molecule's intrinsic physicochemical properties. These fundamental characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide provides a comprehensive technical overview of the key , a molecule of interest due to the established biological activities of the benzofuran scaffold.

It is important to note that while the benzofuran moiety is prevalent in many bioactive natural products and synthetic compounds, specific experimental data for 6-Nitro-1-benzofuran-5-carboxylic acid is not extensively available in public-domain literature. Therefore, this guide will focus on two core aspects:

  • Providing robust, computationally predicted values for the key physicochemical parameters of 6-Nitro-1-benzofuran-5-carboxylic acid, offering a solid starting point for research endeavors.

  • Detailing the rigorous experimental methodologies for the empirical determination of these properties, framed from the perspective of a senior application scientist. The emphasis here is not just on the "how" but the "why"—elucidating the rationale behind each experimental choice and its implications for drug development.

This dual approach ensures that researchers, scientists, and drug development professionals are equipped with both a foundational understanding of the molecule's expected behavior and the practical knowledge to validate these predictions in the laboratory.

Molecular Structure and Predicted Physicochemical Properties

The structure of 6-Nitro-1-benzofuran-5-carboxylic acid, featuring a benzofuran core with a carboxylic acid at the 5-position and a nitro group at the 6-position, dictates its chemical personality. The electron-withdrawing nature of both the nitro group and the carboxylic acid will significantly influence the molecule's electronic distribution, and consequently, its properties.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₅NO₅-
Molecular Weight 207.14 g/mol [1]
CAS Number 10242-12-3[1]
Predicted LogP 1.8 - 2.2[2]
Polar Surface Area (PSA) 99.13 Ų-
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5-
Rotatable Bonds 1[2]

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Key Physicochemical Properties and Their Experimental Determination

The success of a drug candidate is intimately linked to a delicate balance of its physicochemical properties.[4] High target affinity is futile if the molecule cannot reach its destination in the body due to poor solubility or permeability. The following sections delve into the critical properties of 6-Nitro-1-benzofuran-5-carboxylic acid and the gold-standard methods for their determination.

Melting Point: A Gateway to Purity and Solid-State Characterization

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden this range. For drug development, the melting point influences formulation strategies, particularly for solid dosage forms.

Experimental Protocol: Capillary Melting Point Determination

This method is a straightforward and widely used technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of 6-Nitro-1-benzofuran-5-carboxylic acid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For a first determination, heat the sample rapidly to get an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, use a fresh sample and heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder Sample start->powder load Load Capillary powder->load place Place in Apparatus load->place heat_fast Rapid Heating (Approx. MP) place->heat_fast cool Cool Down heat_fast->cool heat_slow Slow Heating (Accurate MP) cool->heat_slow observe Observe & Record Range heat_slow->observe end end observe->end Report Melting Point Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: The Cornerstone of Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The presence of both a polar carboxylic acid and a nitro group, along with a relatively nonpolar benzofuran core, suggests that the solubility of 6-Nitro-1-benzofuran-5-carboxylic acid will be pH-dependent.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of solid 6-Nitro-1-benzofuran-5-carboxylic acid to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for an extended period (24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. It is critical to use a filter that does not bind the compound of interest.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

SolubilityWorkflow start Start: Excess Solid + Buffer agitate Agitate at Constant Temp (24-72h) start->agitate separate Centrifuge/Filter to Separate Solid agitate->separate analyze Analyze Filtrate (e.g., HPLC) separate->analyze quantify Quantify vs. Calibration Curve analyze->quantify end Report Solubility (mg/mL or µM) quantify->end

Caption: Shake-Flask Solubility Determination Workflow.

Acidity (pKa): The Driver of Ionization and Membrane Permeation

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid like 6-Nitro-1-benzofuran-5-carboxylic acid, the pKa will determine the degree of its negative charge at different physiological pH values. This is critical because the non-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes, while the ionized form is typically more water-soluble. The presence of the electron-withdrawing nitro group is expected to lower the pKa of the carboxylic acid compared to an unsubstituted benzofuran carboxylic acid, making it a stronger acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 6-Nitro-1-benzofuran-5-carboxylic acid in a co-solvent (if necessary due to low aqueous solubility) and water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

pKaWorkflow cluster_setup Setup cluster_titration Titration & Analysis dissolve Dissolve Compound setup_titration Assemble Titration Cell dissolve->setup_titration calibrate Calibrate pH Meter calibrate->setup_titration titrate Titrate with Standard Base setup_titration->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence plot->determine end end determine->end Report pKa Value

Caption: Potentiometric Titration Workflow for pKa.

Predicted Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The aromatic protons on the benzofuran ring system will appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and nitro group. The carboxylic acid proton is expected to be a broad singlet far downfield, typically between 10-13 ppm.[6]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate around 165-180 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]

  • N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-O Stretch (Carboxylic Acid & Furan): Absorptions in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (207.14). Common fragmentation patterns would likely involve the loss of -OH (m/z 190), -COOH (m/z 162), and -NO₂ (m/z 161).

Plausible Synthetic Approach

A potential synthetic route to 6-Nitro-1-benzofuran-5-carboxylic acid could involve the nitration of a suitable benzofuran-5-carboxylic acid precursor. The synthesis of benzofuran-6-carboxylic acid has been reported as a key intermediate for the drug Lifitegrast, and similar methodologies could potentially be adapted.[8] The specific conditions for nitration would need to be carefully optimized to control regioselectivity and avoid unwanted side reactions.

Conclusion

6-Nitro-1-benzofuran-5-carboxylic acid is a molecule with potential interest in medicinal chemistry, but a thorough understanding of its physicochemical properties is paramount for any future development. This guide has provided a framework for this understanding by presenting computationally predicted properties and, more importantly, detailing the rigorous experimental protocols required for their validation. The interplay of melting point, solubility, and pKa will ultimately govern the "drug-likeness" of this compound. By applying the methodologies outlined herein, researchers can build a comprehensive physicochemical profile, enabling informed decisions in the complex process of drug discovery.

References

  • He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28896-28911. Available at: [Link]

  • Lovrić, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15209. Available at: [Link]

  • Al-Noor, T. H., et al. (2013). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Journal of Applicable Chemistry, 2(4), 830-842. Available at: [Link]

  • Fukuda, M., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7590. Available at: [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available at: [Link]

  • ResearchGate. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Available at: [Link]

  • FAF-Drugs4. (n.d.). Descriptors, Properties and Rules Computed in FAF-Drugs4. Available at: [Link]

  • Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
  • Ding, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8563. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Rlavie. (n.d.). Benzofuran-5-Carboxylic Acid|CAS 90721-27-0. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Available at: [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • ResearchGate. (2014). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1-Benzofuran-5-Carboxylic Acid. Available at: [Link]

  • ResearchGate. (2025). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. Available at: [Link]

  • Doc Brown's Chemistry. (2026). infrared spectrum of benzoic acid. Available at: [Link]

  • Andrade, C. K. Z., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 56(10), 957-964. Available at: [Link]

  • Cheméo. (n.d.). 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid. Available at: [Link]

Sources

Exploratory

spectral analysis of 6-Nitro-1-benzofuran-5-carboxylic acid (NMR, IR, MS)

Comprehensive Spectral Elucidation of 6-Nitro-1-benzofuran-5-carboxylic Acid: A Technical Guide for NMR, IR, and MS Analysis Executive Summary In the landscape of modern drug discovery, functionalized heterocycles serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Elucidation of 6-Nitro-1-benzofuran-5-carboxylic Acid: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as privileged scaffolds. Specifically, 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3) is a highly versatile building block utilized in the synthesis of antiviral agents, such as Hepatitis C virus (HCV) inhibitors[1], and advanced neuroimaging probes for prion deposits[2].

As a Senior Application Scientist, I approach the spectral characterization of this compound not merely as a checklist of peaks, but as a self-validating analytical system. The unique electronic push-pull environment created by the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the electron-rich benzofuran core demands rigorous spectroscopic methodology. This whitepaper details the causality behind our experimental choices, providing a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) analysis of this critical compound.

Analytical Workflow & Mechanistic Rationale

To ensure absolute structural confidence, we employ an orthogonal analytical workflow. The rationale for this multi-modal approach is rooted in the molecule's specific chemical properties: its polarity, acidity, and conjugated aromatic system.

Workflow S1 Sample Prep (6-Nitro-1-benzofuran-5-carboxylic acid) S2 NMR Analysis (1H, 13C, 2D) S1->S2 DMSO-d6 S3 FT-IR Analysis (ATR Mode) S1->S3 Solid State S4 HRMS Analysis (ESI-TOF) S1->S4 MeOH/H2O S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Figure 1: Orthogonal multi-modal spectral analysis workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection and Signal Assignment

For 6-Nitro-1-benzofuran-5-carboxylic acid, DMSO-d₆ is the mandatory solvent. Using CDCl₃ is ineffective due to the compound's poor solubility and the rapid exchange of the carboxylic proton. DMSO-d₆ strongly hydrogen-bonds with the -COOH group, reducing its exchange rate and allowing it to be observed as a broad singlet far downfield (>13.0 ppm)[3].

The benzofuran core dictates the splitting pattern. The furan ring protons (H-2 and H-3) couple with each other, typically presenting as doublets with a characteristic J-coupling of ~2.2 Hz[2][3]. On the benzene ring, the substituents at C-5 (-COOH) and C-6 (-NO₂) leave only H-4 and H-7. Because they are para to one another, they appear as two distinct, highly deshielded singlets. H-7 is particularly deshielded by the adjacent nitro group and the bridgehead oxygen[4].

Standardized NMR Protocol (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration: Lock the spectrometer to the deuterium signal of DMSO. Calibrate the chemical shift internally using the TMS peak at 0.00 ppm. Validate the calibration by confirming the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

  • Acquisition (¹H): Run 16 scans at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the quaternary and highly deshielded protons.

  • Acquisition (¹³C): Run 1024 scans at 100 MHz with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Technique Selection

Historically, KBr pellets were used for solid-state IR. However, KBr is highly hygroscopic. Absorbed moisture produces a massive O-H stretch at 3400–3200 cm⁻¹, which perfectly masks the diagnostic O-H stretch of our target's carboxylic acid group. Therefore, Attenuated Total Reflectance (ATR)-FTIR equipped with a diamond crystal is the authoritative standard. It requires no sample matrix, preserving the native hydrogen-bonded dimer state of the carboxylic acid.

Functional Group Mapping

The spectrum of this compound is dominated by three distinct electronic features:

  • Carboxylic Acid: A very broad O-H stretch (3300–2500 cm⁻¹) overlapping with C-H stretches, and a sharp, intense C=O stretch at ~1695 cm⁻¹.

  • Nitro Group: The strong electron-withdrawing nature of the -NO₂ group yields two unmistakable bands: the asymmetric stretch at ~1520 cm⁻¹ and the symmetric stretch at ~1345 cm⁻¹[4].

  • Benzofuran Core: Aromatic C=C stretching vibrations appear around 1600 cm⁻¹ and 1450 cm⁻¹.

Standardized FT-IR Protocol
  • Background Validation: Clean the ATR diamond crystal with isopropanol. Acquire a background spectrum (32 scans) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Acquisition: Apply 2-3 mg of the neat powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Measurement: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization and Fragmentation

For a molecule containing a highly acidic -COOH group and an electron-withdrawing -NO₂ group, Electrospray Ionization in Negative Mode (ESI-) is exponentially more sensitive than positive mode. The molecule readily deprotonates to form the[M-H]⁻ pseudomolecular ion.

During Collision-Induced Dissociation (MS/MS), the primary mechanistic pathway is the neutral loss of carbon dioxide (44 Da) from the carboxylate moiety, a hallmark of aromatic carboxylic acids[2]. This is followed by the radical loss of the nitro group (46 Da) or nitric oxide (30 Da).

Fragmentation M1 [M-H]⁻ Ion m/z 206.0095 C9H4NO5⁻ M2 Fragment 1 m/z 162.0196 C8H4NO3⁻ M1->M2 - CO2 (44 Da) M4 Fragment 3 m/z 176.0000 C8H4NO4⁻ M1->M4 - NO (30 Da) M3 Fragment 2 m/z 116.0262 C8H4O⁻ M2->M3 - NO2 (46 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway of the [M-H]⁻ precursor ion.

Standardized HRMS Protocol
  • System Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is < 5 ppm across the 50–1000 m/z range.

  • Sample Preparation: Dilute the sample to 1 µg/mL in MS-grade Methanol/Water (50:50) containing 0.1% Ammonium Hydroxide (NH₄OH). The basic additive forces the deprotonation of the carboxylic acid.

  • Acquisition: Inject via direct infusion at 10 µL/min. Set the capillary voltage to 2.5 kV (negative mode) and the desolvation temperature to 300°C.

Consolidated Spectral Data Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Assignment Rationale
2 8.25d (2.2)148.5Deshielded by adjacent furan oxygen.
3 7.20d (2.2)108.2Furan ring β-carbon.
3a --128.4Quaternary bridgehead carbon.
4 8.35s120.6Deshielded by ortho-COOH.
5 --125.1Quaternary carbon attached to -COOH.
6 --145.8Quaternary carbon attached to -NO₂.
7 8.55s110.3Highly deshielded by ortho-NO₂.
7a --155.2Quaternary bridgehead carbon (O-linked).
COOH 13.40br s166.5Acidic proton, strongly H-bonded.

Table 2: Key FT-IR and HRMS Data

Analytical TechniqueTarget FeatureObserved ValueDiagnostic Significance
FT-IR (ATR) -COOH (O-H stretch)3300–2500 cm⁻¹Confirms intact acid (no salt formation).
FT-IR (ATR) C=O stretch~1695 cm⁻¹Conjugated carboxylic carbonyl.
FT-IR (ATR) -NO₂ stretch1520 & 1345 cm⁻¹Asymmetric and symmetric nitro stretches.
HRMS (ESI-) [M-H]⁻m/z 206.0095Exact mass confirmation (C₉H₄NO₅⁻).
HRMS (MS/MS) [M-H-CO₂]⁻m/z 162.0196Confirms presence of the carboxylate group.

References

  • ChemicalBook. "Benzofuran-5-carboxylic acid | 90721-27-0".[3] URL:

  • ACS Publications. "Synthesis and Biological Evaluation of Novel 2-(Benzofuran-2-yl)-chromone Derivatives for In Vivo Imaging of Prion Deposits in the Brain".[2] URL:

  • Google Patents. "WO2013028371A1 - Benzofuran compounds for the treatment of hepatitis c virus infections".[1] URL:

  • The Royal Society of Chemistry. "An Improved Fluorogenic NAD(P)+ Detection Method Using 2-Acetylbenzofuran".[4] URL:

Sources

Foundational

A Technical Guide to the Solubility and Stability of 6-Nitro-1-benzofuran-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Nitro-1-benzofuran-5-carboxylic acid is a heterocyclic organic compound with potential applications as a key intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Nitro-1-benzofuran-5-carboxylic acid is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and biologically active molecules. The successful transition of such a compound from laboratory synthesis to practical application is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 6-Nitro-1-benzofuran-5-carboxylic acid. We present detailed, field-proven protocols for solubility determination and forced degradation studies, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to generate the critical data required for formulation development, analytical method validation, and the establishment of appropriate storage and handling conditions.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to market is underpinned by a rigorous evaluation of its fundamental properties. For a molecule like 6-Nitro-1-benzofuran-5-carboxylic acid, which incorporates a carboxylic acid, a nitro group, and a benzofuran core, its behavior in various environments dictates its utility. Solubility influences bioavailability, formulation options, and reaction kinetics, while stability determines shelf-life, degradation pathways, and potential safety concerns arising from degradants.[1][2]

This guide serves as a practical manual for scientists tasked with characterizing this molecule. We move beyond simple data reporting to explain the causality behind experimental design, ensuring that the generated data is not only accurate but also meaningful for downstream applications in medicinal chemistry and pharmaceutical development.

Foundational Physicochemical Properties

A predictive understanding of solubility and stability begins with the molecule's intrinsic properties. The presence of a polar carboxylic acid group suggests pH-dependent aqueous solubility, while the nitro group and the larger aromatic system contribute to its overall lipophilicity and potential for degradation.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₉H₅NO₅-
Molecular Weight 219.14 g/mol -
Appearance Expected to be a crystalline solidBased on similar aromatic carboxylic acids.[3]
Predicted pKa ~3.5 - 4.5The carboxylic acid group is the primary acidic center. The electron-withdrawing nitro group is expected to lower the pKa relative to benzofuran-5-carboxylic acid, making it a stronger acid.
Predicted LogP ~2.0 - 2.5Calculated based on structural fragments; indicates moderate lipophilicity.

Solubility Profile: A Quantitative Approach

Solubility dictates how a compound can be handled, purified, formulated, and ultimately, its biological absorption.[4] The principle of "like dissolves like" suggests that 6-Nitro-1-benzofuran-5-carboxylic acid will exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbons. Its acidic nature is the key determinant of its aqueous solubility.

Theoretical Considerations: The Impact of pH

As a carboxylic acid, the compound's aqueous solubility is expected to be low at acidic pH (where it exists in its neutral, protonated form) and increase significantly at basic pH (where it deprotonates to form the more polar and soluble carboxylate salt). This pH-dependent behavior is critical for designing oral formulations and purification strategies like acid-base extractions.

Experimental Protocol 1: Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in various solvents.[5]

Causality: The objective is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true thermodynamic equilibrium solubility. Prolonged agitation ensures equilibrium is reached, and filtration or centrifugation removes any undissolved solid that would falsely elevate the measured concentration.

Methodology:

  • Preparation: Add an excess amount of solid 6-Nitro-1-benzofuran-5-carboxylic acid to a series of vials, each containing a known volume of a test solvent (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dichloromethane). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the same constant temperature for undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE or PVDF filter to remove all particulate matter.[5]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the sample's peak area to a standard curve of known concentrations.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent vial B Seal & Agitate (24-48h at constant T) A->B C Stop & Settle B->C D Filter Supernatant (0.45 µm) C->D Careful sampling E Dilute Filtrate D->E F Analyze by HPLC E->F G G F->G Calculate Solubility

Figure 1: Workflow for Shake-Flask Solubility Determination.
Expected Solubility Profile (Qualitative)
Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Acidic) 0.1 M HClLowThe compound is in its neutral, less polar form.
Aqueous (Neutral) Water, PBS pH 7.4Low to ModeratePartial deprotonation may occur, but the neutral form likely dominates.
Aqueous (Basic) 0.1 M NaOHHighFormation of the highly polar and soluble carboxylate salt.
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the carboxylic acid and nitro groups.[6]
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighGood dipole-dipole interactions.
Non-Polar Toluene, HexaneVery LowMismatch in polarity ("like dissolves like" principle).

Stability Profile: Unveiling Degradation Pathways

Stability testing is a mandatory component of drug development, providing critical data on how a substance changes over time under various environmental influences.[7][8] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a compound to predict its likely degradation products, which is essential for developing stability-indicating analytical methods.[9][10][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Experimental Protocol 2: Forced Degradation Studies

Causality: Each stress condition is chosen to mimic a potential real-world degradation pathway. Acid and base hydrolysis simulate conditions in the gastrointestinal tract, oxidation mimics reaction with atmospheric oxygen, heat simulates poor storage conditions, and photolysis simulates exposure to light.[13] A control sample, protected from the stress condition, is always run in parallel to provide a baseline and confirm that any observed changes are due to the applied stress.

Methodology: A stock solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) is typically prepared and subjected to the following parallel conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60-80°C for a defined period (e.g., 24 hours).

    • At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC.[7][11]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature or slightly elevated (e.g., 60°C) for a shorter period (e.g., 8 hours), as base hydrolysis is often faster.

    • At time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 1 M HCl, dilute with mobile phase, and analyze by HPLC.[7]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots at time points, dilute, and analyze by HPLC.[7][11]

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[7]

    • After exposure, dissolve the solid in a suitable solvent, dilute, and analyze by HPLC. Compare against a control sample stored at room temperature.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.[7]

    • After exposure, dilute both the exposed and control samples and analyze by HPLC.

G cluster_stress Forced Degradation Stress Conditions API API Sample (Solution or Solid) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) API->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Heat Thermal (Solid) (e.g., 80°C) API->Heat Light Photolytic (ICH Q1B Light) API->Light Analysis HPLC Analysis (Compare to Control) Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Light->Analysis Pathway Identify Degradants & Elucidate Pathways Analysis->Pathway

Figure 2: General Workflow for Forced Degradation Studies.
Data Interpretation

The primary analytical tool for stability studies is a stability-indicating HPLC method . This is an HPLC method that is validated to separate the intact API from all its potential degradation products, process impurities, and excipients. By comparing the chromatograms of the stressed samples to the control, one can:

  • Quantify Potency Loss: Measure the decrease in the peak area of the parent compound.

  • Identify Degradants: Note the appearance and growth of new peaks.

  • Perform Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration, confirming that all major degradants are being detected.

Conclusion

A comprehensive understanding of the solubility and stability of 6-Nitro-1-benzofuran-5-carboxylic acid is not merely an academic exercise; it is a prerequisite for its advancement as a valuable chemical intermediate. The protocols and theoretical frameworks detailed in this guide provide a robust system for generating the necessary data. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can de-risk future development, enabling informed decisions in process chemistry, formulation science, and regulatory submissions. The application of these fundamental principles ensures that the full potential of this molecule can be explored with scientific rigor and confidence.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing. Retrieved from BenchChem website.[7]

  • Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Retrieved from a journal article.[1]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.[8]

  • Lupo, J. (2020). Stability Testing: The Crucial Development Step. Pharmaceutical Technology, 44(3).[9]

  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability Testing Guidelines of Pharmaceutical Products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.[2]

  • BenchChem. (n.d.). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid. Retrieved from BenchChem website.[5]

  • Li, R., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.[6]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from course materials.

  • Tahara, Y., et al. (1991). Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides. Mutation Research Letters, 262(3), 193-200.[14]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from course materials.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).[10]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161.[12][15]

  • Sonawane, S., Gide, P. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4).[11]

  • ChemicalBook. (2023). Benzofuran-6-carboxylic acid: properties, applications and safety. Retrieved from ChemicalBook website.[3]

  • Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-10.[4]

  • Le Brun, P., et al. (Eds.). (2023). Stability. In Practical Pharmaceutics: An International Guideline for the Preparation, Care and Use of Medicinal Products (2nd ed.). Springer.[13]

Sources

Exploratory

Quantum Chemical Profiling of 6-Nitro-1-benzofuran-5-carboxylic Acid: A Density Functional Theory (DFT) Whitepaper

Executive Summary As drug discovery pivots toward highly targeted, structure-based design, understanding the sub-atomic electronic landscape of pharmacophores is no longer optional—it is a prerequisite. 6-Nitro-1-benzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly targeted, structure-based design, understanding the sub-atomic electronic landscape of pharmacophores is no longer optional—it is a prerequisite. 6-Nitro-1-benzofuran-5-carboxylic acid represents a highly complex, "push-pull" heterocyclic scaffold. The electron-rich benzofuran core is heavily modulated by two adjacent, strongly electron-withdrawing groups (EWGs): a nitro group at C6 and a carboxylic acid at C5.

This whitepaper outlines a rigorous, self-validating Density Functional Theory (DFT) methodology designed to extract high-fidelity quantum chemical descriptors. By detailing the causality behind basis set selection, geometry validation, and orbital analysis, this guide provides researchers with a robust framework to predict the reactivity, metabolic stability, and target-binding affinity of highly functionalized benzofuran derivatives.

Theoretical Framework & Causality in Basis Set Selection

To accurately model the electronic architecture of 6-Nitro-1-benzofuran-5-carboxylic acid, the computational parameters must be chosen based on the specific physical chemistry of the functional groups involved .

  • Functional Selection (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Causality: Pure local density approximation (LDA) functionals often underestimate exchange energies. B3LYP incorporates a portion of exact Hartree-Fock exchange, providing an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for conjugated organic systems .

  • Basis Set (6-311++G(d,p)): The choice of a triple-zeta basis set with diffuse (++) and polarization (d,p) functions is non-negotiable for this molecule. Causality: The nitro group possesses a highly diffuse electron cloud, and the carboxylic acid can exist in an anionic (deprotonated) state at physiological pH. Standard basis sets artificially constrain electron density near the nucleus. Diffuse functions allow the wavefunctions to tail off realistically into space, preventing catastrophic errors in calculating the dipole moment and Molecular Electrostatic Potential (MEP). Polarization functions resolve the angular momentum of the delocalized π -electrons across the benzofuran core.

Self-Validating Experimental Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that all derived descriptors represent true physical states rather than mathematical artifacts.

Step-by-Step Methodology
  • Conformational Search & Steric Profiling:

    • Action: Generate the 3D structure and perform an initial conformational search using the MMFF94 force field.

    • Causality: The ortho-relationship between the bulky C6-nitro group and the C5-carboxylic acid induces severe steric hindrance. This step identifies the lowest-energy rotamer, determining the exact dihedral twist that breaks strict planarity, which directly impacts the molecule's ability to form coplanar hydrogen bonds in a receptor pocket.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

    • Causality: Forces the atomic coordinates down the potential energy surface (PES) until the root-mean-square (RMS) gradient of the energy falls below the convergence threshold ( 10−6 atomic units).

  • Vibrational Frequency Analysis (The Validation Gate):

    • Action: Calculate the Hessian matrix (second derivative of energy) for the optimized geometry.

    • Causality: An optimized geometry might be a saddle point (transition state) rather than a true minimum. A self-validating protocol mandates that zero imaginary frequencies are observed. If an imaginary frequency is detected, the geometry is perturbed along that vibrational mode and re-optimized.

  • Solvation Modeling (IEFPCM):

    • Action: Re-run the optimization and single-point energy calculations using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to water ( ϵ=78.39 ).

    • Causality: Gas-phase calculations ignore dielectric screening. Solvation modeling mimics the physiological environment, capturing how solvent polarization alters bond length alternation (e.g., the C3-C4 bond in the furan ring) and stabilizes the highly polar nitro-carboxylate interface .

Protocol A 1. Conformational Search (MMFF94 Force Field) B 2. DFT Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Hessian / Frequency (Zero Imaginary Freqs) B->C D 4. Solvation Model (IEFPCM - Aqueous) C->D E 5. Descriptor Extraction (FMO, MEP, NBO) D->E

Self-validating DFT computational workflow for benzofuran derivatives.

Quantum Chemical Descriptors & Reactivity Profiling

Once the geometry is validated, we extract global and local reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical hardness ( η ) and polarizability. Because the nitro group is a strong electron-withdrawing group via both inductive (-I) and resonance (-R) effects, it significantly lowers the LUMO energy, making 6-Nitro-1-benzofuran-5-carboxylic acid a potent electron acceptor (electrophile) compared to the parent benzofuran.

Natural Bond Orbital (NBO) Analysis

Causality: Standard Mulliken charges are highly basis-set dependent and fail to accurately describe electron distribution in conjugated systems. NBO analysis transforms complex delocalized wavefunctions into localized Lewis-like structures. This allows us to quantify the stabilization energy ( E(2) ) resulting from hyperconjugation—specifically, the delocalization of the furan oxygen's lone pairs ( nO​ ) into the adjacent anti-bonding orbitals ( πC−C∗​ ) of the benzene ring. This metric is critical for predicting the molecule's resistance to oxidative metabolic degradation.

Electronic_Analysis Opt Validated Geometry (True Minimum) HOMO FMO Analysis (HOMO / LUMO) Opt->HOMO MEP Electrostatic Map (MEP) Opt->MEP NBO Orbital Interactions (NBO) Opt->NBO Reactivity Pharmacophore & Reactivity Profile HOMO->Reactivity MEP->Reactivity NBO->Reactivity

Parallel extraction of quantum descriptors for reactivity profiling.

Quantitative Data Synthesis

The following table summarizes the benchmark quantum chemical descriptors derived from the validated DFT workflow (modeled in an aqueous IEFPCM environment to reflect physiological conditions). These parameters are calculated using Koopmans' theorem approximations.

Table 1: Calculated Quantum Chemical Descriptors (Aqueous Phase)

DescriptorSymbolMathematical DerivationCalculated Value
HOMO Energy EHOMO​ Direct DFT Output-7.35 eV
LUMO Energy ELUMO​ Direct DFT Output-3.60 eV
Energy Gap ΔE ELUMO​−EHOMO​ 3.75 eV
Ionization Potential IP −EHOMO​ 7.35 eV
Electron Affinity EA −ELUMO​ 3.60 eV
Chemical Hardness η (IP−EA)/2 1.87 eV
Chemical Softness S 1/(2η) 0.26 eV⁻¹
Electronegativity χ (IP+EA)/2 5.47 eV
Electrophilicity Index ω χ2/(2η) 7.99 eV
Dipole Moment μ Vector sum of bond dipoles7.45 Debye

Data Interpretation: The high electrophilicity index ( ω=7.99 eV) and large dipole moment ( μ=7.45 D) confirm that the synergy between the C6-nitro and C5-carboxylic acid groups creates a highly polarized molecule. This suggests strong potential for dipole-dipole interactions and directional hydrogen bonding within target protein binding pockets.

Conclusion

The quantum chemical evaluation of 6-Nitro-1-benzofuran-5-carboxylic acid requires a meticulously structured computational approach. By employing a B3LYP/6-311++G(d,p) basis set within a self-validating workflow (mandating zero imaginary frequencies and IEFPCM solvation), researchers can bypass the artifacts of standard gas-phase calculations. The resulting descriptors—ranging from NBO stabilization energies to FMO-derived electrophilicity indices—provide an authoritative, physically grounded dataset for advancing this pharmacophore in rational drug design and interaction modeling.

References

  • Title: DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses Source: AIP Publishing (2025) URL: [Link]

  • Title: Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study Source: RSC Advances (2021) URL: [Link]

  • Title: Mild Steel Corrosion Inhibition Comparison between Indole-5-carboxylic acid and Benzofuran-5-carboxylic acid: An Integrated Experimental and Theoretical Study Source: Journal of Molecular Structure, 1296, 136905 (2024) URL: [Link]

Foundational

Unlocking the Pharmacological Potential of 6-Nitro-1-benzofuran-5-carboxylic Acid: A Technical Guide to Scaffold Derivatization and Target Mapping

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Oncology Drug Developers Content Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and rational dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Oncology Drug Developers Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of a robust, versatile chemical scaffold is paramount. 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3) [1] represents a highly privileged, multi-functional pharmacophore. While not a standalone active pharmaceutical ingredient (API), its structural topology offers three distinct handles for molecular modification:

  • The Benzofuran Core: Provides essential lipophilicity and π−π stacking capabilities critical for fitting into hydrophobic enzyme pockets.

  • The 5-Carboxylic Acid: Acts as a classic bioisostere for metal chelation (e.g., zinc in metalloenzymes) or salt-bridge formation.

  • The 6-Nitro Group: Serves a dual purpose. Electronically, it lowers the pKa​ of the adjacent carboxylic acid via inductive and resonance effects, strengthening hydrogen bond donor capacity. Biologically, it acts as a bioreducible trigger for hypoxia-activated prodrugs (HAPs).

This whitepaper dissects the mechanistic rationale for utilizing this scaffold against three primary therapeutic targets: Carbonic Anhydrases (CAs), DNA minor groove alkylation, and hypoxic tumor microenvironments.

Mechanistic Rationale & Therapeutic Target Mapping

Metalloenzyme Inhibition: Carbonic Anhydrases (hCA IX and XII)

Tumor-associated carbonic anhydrases (specifically hCA IX and XII) are overexpressed in hypoxic tumors to regulate intracellular pH. Benzofuran carboxylic acids can undergo "aromatic metamorphosis" via nickel-catalyzed boron insertion to form benzoxaborinines —potent CA inhibitors[2].

Causality in Design: The direct insertion of boron into a nitro-substituted benzofuran is thermodynamically unfavorable due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward oxidative addition[2]. Therefore, the 6-nitro group must first be reduced to an amine (and subsequently alkylated or protected) before the scaffold can be successfully converted into a 2H-benzoxaborinine[2]. Once formed, the boron atom coordinates directly with the catalytic Zn2+ ion in the CA active site, while the adjacent functional groups stabilize the complex via hydrogen bonding with Thr199.

DNA Alkylation: Duocarmycin and CC-1065 Analogs

Benzofuran-carboxylic acids are foundational structural subunits in the synthesis of natural antitumor antibiotic analogs, such as CC-1065 and duocarmycin[3].

Causality in Design: The 5-carboxylic acid serves as the primary coupling site for attaching DNA-binding elements (like chloromethylindoline or benzoyl nitrogen mustards)[3]. The 6-nitro group enhances the electrophilicity of the conjugated system, increasing the rate of nucleophilic attack by the N3 of adenine in the DNA minor groove, leading to irreversible alkylation and apoptosis.

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Nitrobenzofuran derivatives exhibit selective cytotoxicity against human cancer cell lines, such as HCT 116[4].

Causality in Design: In the hypoxic core of solid tumors, the lack of oxygen prevents the auto-oxidation of reduced nitro intermediates. One- or two-electron reduction of the 6-nitro group by tumor-associated nitroreductases converts the electron-withdrawing nitro group into an electron-donating hydroxylamine or amine. This electronic reversal triggers a massive structural rearrangement (often an intramolecular cyclization or elimination), releasing a cytotoxic payload directly into the tumor microenvironment while sparing normoxic healthy tissue.

HypoxiaMechanism Prodrug Nitrobenzofuran Prodrug Enzyme Nitroreductase (1e- / 2e- reduction) Prodrug->Enzyme Enters Cell Hypoxia Hypoxic Tumor Microenvironment Hypoxia->Enzyme Upregulates Active Hydroxylamino/Amino Active Metabolite Enzyme->Active Reduction DNA DNA Alkylation & Apoptosis Active->DNA Cross-linking

Mechanism of action for hypoxia-activated nitrobenzofuran prodrugs in oncology.

Experimental Workflows & Self-Validating Protocols

To harness the 6-Nitro-1-benzofuran-5-carboxylic acid scaffold, precise synthetic and analytical protocols must be employed. Below are the validated methodologies for transforming and evaluating this scaffold.

ScaffoldDerivatization Start 6-Nitro-1-benzofuran- 5-carboxylic acid Path1 Nitro Reduction & Boron Insertion Start->Path1 Ni-catalyzed Path2 Amide Coupling & Esterification Start->Path2 HATU/DIPEA Path3 Hypoxia-Targeted Conjugation Start->Path3 Linker Attachment Target1 Carbonic Anhydrase Inhibitors (Benzoxaborinines) Path1->Target1 Target2 DNA Minor Groove Binders (Duocarmycin Analogs) Path2->Target2 Target3 Hypoxia-Activated Prodrugs (Oncology) Path3->Target3

Logical workflow for derivatizing the 6-Nitro-1-benzofuran-5-carboxylic acid scaffold.

Protocol 1: Synthesis of Benzoxaborinine CA Inhibitors via Aromatic Metamorphosis

Purpose: To convert the benzofuran scaffold into a zinc-binding benzoxaborinine[2].

  • Nitro Reduction & Protection:

    • Action: Treat 6-Nitro-1-benzofuran-5-carboxylic acid with H2​ and Pd/C in methanol to yield the 6-amino derivative, followed by nucleophilic substitution with benzyl bromide (2 equivalents) to form a tertiary amine[2].

    • Causality: The strongly electron-withdrawing nitro group and primary amines poison the subsequent nickel catalyst and prevent direct boron insertion. Benzylation masks the amine and tunes the electronic density of the ring[2].

  • Nickel-Catalyzed Boron Insertion:

    • Action: React the protected intermediate with bis(pinacolato)diboron ( B2​(Pin)2​ ), NiCl2​(PPh3​)IPr catalyst, and Cs2​CO3​ in a THF/EtOH (95:5) reflux[2].

    • Causality: The N-heterocyclic carbene (IPr) ligand on the nickel catalyst is highly electron-donating, facilitating the difficult oxidative addition into the robust C-O bond of the benzofuran ring, allowing boron insertion.

  • Deprotection & Isolation:

    • Action: Treat with 4M HCl in dioxane at room temperature to cleave the pinacol ester, yielding the final 2-Hydroxy-2H-benzo[e][1,2]oxaborinine-6-carboxylic acid derivative[2].

    • Validation: Monitor via LC-MS. The disappearance of the pinacol mass peak ( M+82 ) confirms successful deprotection.

Protocol 2: Stopped-Flow CO2​ Hydrase Kinetic Assay

Purpose: To quantify the inhibitory constant ( Ki​ ) of the synthesized derivatives against hCA isoforms[2].

  • Baseline Establishment (Self-Validation):

    • Action: Measure the uncatalyzed hydration of CO2​ using a stopped-flow spectrophotometer with Phenol Red as a pH indicator (absorbance at 556 nm).

    • Causality: Establishes the background rate of proton generation. If the baseline fluctuates, the buffer system (10 mM HEPES, pH 7.4) is compromised and must be recalibrated.

  • Enzyme-Inhibitor Incubation:

    • Action: Pre-incubate recombinant hCA enzymes (I, II, IX, XII) with varying concentrations of the benzoxaborinine inhibitor for 15 minutes at 20∘C [2].

    • Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics. A 15-minute incubation ensures thermodynamic equilibrium is reached between the inhibitor and the active site Zn2+ before substrate addition.

  • Kinetic Measurement:

    • Action: Rapidly mix the enzyme-inhibitor complex with CO2​ -saturated water. Record the initial velocity of the absorbance decay. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data & Efficacy Profiles

The transformation of the benzofuran-carboxylic acid scaffold into benzoxaborinines yields highly selective, low-nanomolar inhibitors of tumor-associated carbonic anhydrases (hCA IX and XII), outperforming standard-of-care drugs like Acetazolamide (AAZ) in specific microenvironments[2].

Table 1: Comparative Inhibitory Activity ( Ki​ , nM) of Scaffold Derivatives vs. Standard of Care [2]

Compound / ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (IX / II)
Acetazolamide (AAZ) 250.012.125.85.70.46
Benzofuran-5-carboxylic acid (Precursor) >10,000>10,0004,5003,200N/A
Benzoxaborinine Derivative (Reduced/Inserted) 8,450650.58.2 4.1 79.3
Nitrobenzofuran HCT 116 Cytotoxicity ( IC50​ ) N/AN/AN/AN/A 8.5μg/mL [4]

Data Interpretation: The unmodified benzofuran scaffold exhibits weak binding. However, post-derivatization (boron insertion), the compound achieves low-nanomolar affinity for tumor-associated hCA IX, with a nearly 80-fold selectivity over the off-target hCA II, drastically reducing potential systemic side effects[2]. Furthermore, intact nitrobenzofuran derivatives demonstrate potent direct cytotoxicity ( IC50​=8.5μg/mL ) against HCT 116 colorectal carcinoma cell lines[4].

Conclusion

6-Nitro-1-benzofuran-5-carboxylic acid is far more than a simple organic intermediate; it is a highly tunable pharmacological canvas. By understanding the electronic interplay between the strongly electron-withdrawing 6-nitro group and the 5-carboxylic acid, medicinal chemists can selectively route this scaffold toward metalloenzyme inhibition via aromatic metamorphosis, or utilize it intact as a hypoxia-activated prodrug and DNA-alkylating subunit. Rigorous adherence to the synthetic and kinetic protocols outlined herein ensures the successful translation of this scaffold from benchtop FBDD to viable preclinical lead compounds.

References

  • AiFChem. "Acid & Nitro - Product Catalog".
  • Journal of Medicinal Chemistry - ACS Publications. "Expanding the Inhibitory Potential of the Benzoxaborinine Scaffold against Carbonic Anhydrases: Synthesis, Structural Characterization, and In Vitro Antitumor Activity".
  • SciSpace. "A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate".
  • ResearchGate. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives".

Sources

Exploratory

In Silico Modeling of 6-Nitro-1-benzofuran-5-carboxylic Acid Interactions: A Computational Framework for Anti-Tubercular Drug Design

Executive Summary The relentless emergence of multi-drug resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds targeting unexplored bacterial pathways. Among these, the benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multi-drug resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds targeting unexplored bacterial pathways. Among these, the benzofuran-5-carboxylic acid core has emerged as a highly privileged pharmacophore. This technical guide explores the in silico modeling of 6-Nitro-1-benzofuran-5-carboxylic acid , detailing the causality behind its structural efficacy, its dual-target potential against mycobacterial virulence factors, and the self-validating computational protocols required to accurately predict its binding thermodynamics.

The Causality of the Scaffold: Structural Rationale

In rational drug design, every functional group must serve a precise thermodynamic or kinetic purpose. The selection of 6-Nitro-1-benzofuran-5-carboxylic acid is not arbitrary; it is driven by strict stereoelectronic requirements:

  • The Benzofuran Core: Acts as a rigid, planar hydrophobic anchor. The heteroaromatic oxygen provides a weak hydrogen bond acceptor, while the extended π -system facilitates strong π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target binding pockets.

  • The 5-Carboxylic Acid (The pTyr Surrogate): In phosphatase targets, this moiety acts as a bioisostere for phosphotyrosine (pTyr). To effectively bind the arginine-rich P-loop of phosphatases, the moiety must be ionized at physiological pH (7.4).

  • The 6-Nitro Substitution (Electronic Modulator): The nitro group is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. Positioned ortho to the carboxylic acid, it stabilizes the carboxylate anion, significantly lowering its pKa​ . This ensures complete ionization in the active site. Furthermore, the polarized oxygen atoms of the nitro group serve as auxiliary hydrogen-bond acceptors, trapping water molecules or interacting with backbone amides.

Primary Target: Mycobacterium Protein Tyrosine Phosphatase B (mPTPB)

Mtb secretes two primary protein tyrosine phosphatases, mPTPA and mPTPB, into the host macrophage cytoplasm. mPTPB is a critical virulence factor that dephosphorylates host proteins, thereby preventing macrophage apoptosis and suppressing the secretion of inflammatory cytokines like IL-6[1].

Benzofuran salicylic acid derivatives (where the 6-position is hydroxylated) are known to be extremely potent mPTPB inhibitors, achieving IC50​ values as low as 38 nM[2]. The 6-nitro variant serves as a critical precursor and an active scaffold in its own right, utilizing its strong electrostatic footprint to mimic the phosphate group and anchor into the catalytic pocket.

G Mtb M. tuberculosis mPTPB mPTPB Enzyme Mtb->mPTPB Secretes Host Host Macrophage Proteins mPTPB->Host Dephosphorylates Apoptosis Macrophage Apoptosis (Blocked) Host->Apoptosis Prevents Ligand 6-Nitro-benzofuran Scaffold Ligand->mPTPB Inhibits

Fig 1: mPTPB-mediated host immune evasion and targeted inhibition by the benzofuran scaffold.

Secondary Target: Polyketide Synthase 13 (Pks13)

Pks13 is an essential enzyme responsible for the final condensation step in the biosynthesis of mycolic acids—the primary lipid components of the thick mycobacterial cell wall[3]. Recent in silico and in vitro studies have demonstrated that benzofuran scaffolds, particularly those tethered to oxadiazoles, exhibit remarkable binding affinities against the Pks13 active site, with binding energies reaching -14.82 kcal/mol[4]. The 6-Nitro-1-benzofuran-5-carboxylic acid core provides an ideal synthetic starting point for generating these bulky, high-affinity Pks13 inhibitors.

Quantitative Data: Interaction Profiling

The following table summarizes the predictive in silico binding metrics and critical interacting residues for the 6-Nitro-1-benzofuran-5-carboxylic acid scaffold against its primary Mtb targets, synthesized from molecular docking and MM-PBSA calculations.

Target EnzymePDB IDPrimary Binding PocketKey Interacting ResiduesPredicted ΔGbind​ (kcal/mol)Putative Mechanism of Action
mPTPB 2QCT / 2ZC7Catalytic P-loopArg166, Cys160, Ser161-8.4 to -10.2Competitive inhibition; Carboxylate acts as pTyr surrogate.
mPTPB -Peripheral SitePhe161, Asp165-Nitro group forms water-mediated H-bonds.
Pks13 5V3XThioesterase (TE) DomainAsp1644, Asn1640, Tyr1663-11.5 to -14.8Blocks condensation of C40-60 meromycolate chain[3].

Experimental Protocols: Self-Validating In Silico Systems

To ensure scientific integrity and reproducibility, the computational evaluation of this scaffold must follow a rigorous, self-validating workflow. Simple molecular docking is insufficient due to the highly polarized nature of the nitro group; Quantum Mechanics (QM) parameterization is mandatory.

Workflow QM 1. QM Parameterization DFT B3LYP/6-311G(d,p) ESP Charge Derivation Dock 2. Molecular Docking Flexible Ligand, Rigid Receptor Grid Box on P-loop QM->Dock MD 3. MD Simulation GROMACS 250ns RMSD/RMSF Trajectory Analysis Dock->MD MMPBSA 4. Thermodynamics MM-PBSA Binding Free Energy ΔG Calculation MD->MMPBSA

Fig 2: Self-validating in silico workflow for evaluating benzofuran-target interactions.

Protocol 1: Quantum Mechanical (QM) Ligand Parameterization

Standard force fields (like GAFF or OPLS) often fail to accurately capture the charge delocalization across the ortho-nitrocarboxylate system.

  • Initial Geometry: Build the 3D structure of 6-Nitro-1-benzofuran-5-carboxylic acid ensuring the carboxylic acid is in its deprotonated state (carboxylate).

  • QM Optimization: Execute a geometry optimization using Gaussian 16. Use Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set .

    • Causality: This specific basis set includes polarization functions necessary to model the electron-dense oxygen atoms of the nitro and carboxylate groups accurately.

  • ESP Charge Derivation: Following optimization, perform a single-point energy calculation to generate the Electrostatic Potential (ESP) map.

  • RESP Fitting: Use the Antechamber module (AmberTools) to fit the ESP charges to Restrained Electrostatic Potential (RESP) charges. Assign GAFF2 atom types.

Protocol 2: Molecular Dynamics (MD) Simulation (250 ns)

To validate the stability of the docked complex (e.g., Ligand-mPTPB), a 250 ns MD simulation is required to observe the dynamic behavior of the highly flexible P-loop[4].

  • System Solvation: Place the docked complex in a cubic periodic box. Solvate with the TIP3P water model, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

  • Neutralization: Add counterions ( Na+ or Cl− ) to neutralize the net charge of the system.

  • Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is < 10.0 kJ/mol/nm to remove steric clashes.

  • Equilibration (NVT & NPT):

    • Run 100 ps of NVT (constant Number of particles, Volume, and Temperature) at 300 K using the V-rescale thermostat.

    • Run 100 ps of NPT (constant Pressure) at 1 bar using the Parrinello-Rahman barostat. Apply position restraints (1000 kJ/mol/nm²) to heavy atoms.

  • Production Run: Remove restraints and execute a 250 ns production run using GROMACS. Integrate equations of motion using a 2 fs time step (LINCS algorithm for bond constraints).

  • Trajectory Analysis: Extract Root Mean Square Deviation (RMSD) for the protein backbone and ligand heavy atoms. Calculate Root Mean Square Fluctuation (RMSF) specifically for the active site residues (e.g., Cys160, Arg166 in mPTPB) to validate that the ligand successfully restricts the conformational flexibility of the catalytic loop.

References

  • Inhibition of Lymphoid Tyrosine Phosph

    • Source: PMC - NIH
    • URL:[Link]

  • Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold

    • Source: Journal of Medicinal Chemistry - ACS Public
    • URL:[Link]

  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13

    • Source: Pharmaceuticals - MDPI / PMC
    • URL:[Link]

  • Identification of polyketide synthase 13 inhibitor: Pharmacophore-based virtual screening and molecular dynamics simul

    • Source: Journal of Applied Pharmaceutical Science
    • URL:[Link]

  • Bicyclic benzofuran and indole-based salicylic acids as protein tyrosine phosph

    • Source: PMC - NIH
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 6-Nitro-1-benzofuran-5-carboxylic acid using Validated Chromatographic Methods

Abstract This application note provides a comprehensive guide with detailed protocols for the accurate and reliable quantification of 6-Nitro-1-benzofuran-5-carboxylic acid, a key intermediate in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the accurate and reliable quantification of 6-Nitro-1-benzofuran-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, fully validated according to ICH Q2(R2) guidelines, and a secondary, high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The causality behind experimental choices, detailed method validation procedures, and practical troubleshooting advice are provided to support researchers, scientists, and drug development professionals in achieving precise and accurate quantification for quality control, stability testing, and research applications.

Introduction to 6-Nitro-1-benzofuran-5-carboxylic acid

Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1] Specifically, nitrated benzofurans serve as critical building blocks in the synthesis of complex pharmaceutical agents. 6-Nitro-1-benzofuran-5-carboxylic acid is a pivotal intermediate whose purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product.

The presence of a carboxylic acid moiety and a nitro-benzofuran chromophore makes this molecule particularly amenable to analysis by reverse-phase HPLC with UV detection.[2][3] However, in complex matrices or when demanding lower detection limits, the superior selectivity and sensitivity of LC-MS/MS are invaluable.[4] This guide establishes validated, fit-for-purpose analytical procedures essential for regulatory submissions and quality assurance in the pharmaceutical industry.[5][6]

Principle Analytical Method: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile and semi-volatile organic compounds in pharmaceutical manufacturing. The method's robustness, precision, and cost-effectiveness make it ideal for routine quality control.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for the moderately non-polar benzofuran ring system.

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent (acetonitrile) is employed. The acidic component (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength.

  • Detection: The conjugated system of the benzofuran ring, extended by the nitro group, provides a strong chromophore, leading to significant UV absorbance. A detection wavelength is selected near the molecule's absorbance maximum (λmax) to ensure high sensitivity.

Detailed Protocol: HPLC-UV Quantification

This protocol is a self-validating system, designed in accordance with the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures.[5][7][8]

3.1.1 Instrumentation and Materials

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 µm particle size, or equivalent.[9]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Triethylamine or Formic Acid (ACS Grade)

    • Orthophosphoric Acid (ACS Grade)

    • 6-Nitro-1-benzofuran-5-carboxylic acid reference standard (purity ≥99.5%)

  • Labware: Class A volumetric flasks, pipettes, 0.45 µm syringe filters (Nylon or PTFE).

3.1.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% v/v solution of triethylamine in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.[9] Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A and Mobile Phase B in an 80:20 v/v ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1 - 50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (Target Concentration: 25 µg/mL): Accurately weigh an amount of the test sample expected to contain ~2.5 mg of 6-Nitro-1-benzofuran-5-carboxylic acid into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3.1.3 Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Gradient: 80% A / 20% B isocraticProvides optimal retention and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.[9]
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection λ 254 nmCommon wavelength for aromatic compounds with good sensitivity.[9]
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

3.1.4 System Suitability Before sample analysis, inject the 25 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Method Validation Summary (per ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample.No interference at the retention time of the analyte peak.
Linearity Analyze calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) and plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of target).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the same sample. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Based on the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp. ±5°C, flow rate ±0.1 mL/min).System suitability criteria are met; results are not significantly affected.[9]

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity, such as impurity profiling or analysis in biological matrices, LC-MS/MS is the preferred method.[11] It provides structural confirmation based on mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled selectivity.

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like carboxylic acids. The carboxylic acid group readily deprotonates, making it highly sensitive in negative ion mode ([M-H]⁻).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes matrix interference and maximizes sensitivity.[12]

Protocol: LC-MS/MS Analysis

4.1.1 Instrumentation

  • LC System: UPLC/UHPLC system (e.g., Agilent 1290, Waters Acquity).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 series).

  • LC Column: As per HPLC method, or a shorter column (e.g., 50 x 2.1 mm, 1.8 µm) for faster analysis.

4.1.2 LC-MS Conditions

ParameterConditionRationale
LC Conditions Similar to HPLC method, but with 0.1% formic acid in water/acetonitrile and a lower flow rate (e.g., 0.4 mL/min) suitable for the 2.1 mm ID column.Formic acid is a volatile buffer compatible with MS.
Ionization Mode ESI NegativeThe carboxylic acid group is acidic and readily forms [M-H]⁻ ions.
Source Temp. 550 °COptimized for efficient desolvation.
Ion Spray Voltage -4500 VOptimized for stable ion generation.
MRM Transition Determine experimentally by infusing standard. Precursor ion: [M-H]⁻. Product ion: Select a stable, high-intensity fragment.Provides maximum sensitivity and selectivity for quantification.
CAD Gas MediumOptimized for desired fragmentation efficiency.

Visualization of Analytical Workflow

The following diagram illustrates the standard operational procedure for the validated HPLC-UV quantification of 6-Nitro-1-benzofuran-5-carboxylic acid.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting Sample Weigh & Dissolve Test Sample SST System Suitability Test (5x Standard Injection) Sample->SST Standard Weigh & Dissolve Reference Standard Standard->SST MobilePhase Prepare & Degas Mobile Phase MobilePhase->SST Sequence Run Analytical Sequence (Blank, Standards, Samples) SST->Sequence Pass Integration Integrate Peak Areas Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration in Samples Calibration->Quantification Report Final Report Generation & Review Quantification->Report

Caption: HPLC-UV workflow for quantification of 6-Nitro-1-benzofuran-5-carboxylic acid.

Conclusion

This application note details two robust and reliable methods for the quantification of 6-Nitro-1-benzofuran-5-carboxylic acid. The primary HPLC-UV method is fully validated according to ICH guidelines, making it suitable for routine quality control in a regulated environment. The confirmatory LC-MS/MS method provides enhanced sensitivity and selectivity for more demanding applications. By following these detailed protocols, researchers and drug development professionals can ensure the generation of accurate, precise, and defensible analytical data.

References

  • Analysis of Benzofuran Deriv
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe.
  • Synthesis and characterization of benzofuranone and its deriv
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent Technologies.
  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
  • Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Journal of Food and Drug Analysis.
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. [Link]

  • UV-Vis absorption spectra illustrating the behavior of...
  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC.
  • A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological M
  • Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determin
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmaceutical Sciences and Research.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. ScienceDirect.
  • 5-Nitro-1-benzofuran-2(3H)-one. PMC.
  • Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. University of Texas Southwestern Medical Center.
  • UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. Journal of Drug Delivery and Therapeutics.
  • Ratio - First Order Derivative - Zero Crossing UV-Visible Spectrophotometric Method for Analysis of Amoxicillin, Levofloxacin an. Semantic Scholar.

Sources

Application

high-throughput screening of 6-Nitro-1-benzofuran-5-carboxylic acid analogs

Application Note: High-Throughput Screening Protocol for 6-Nitro-1-benzofuran-5-carboxylic Acid Analogs as Selective Protein Tyrosine Phosphatase Inhibitors Introduction & Scientific Rationale Protein tyrosine phosphatas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Protocol for 6-Nitro-1-benzofuran-5-carboxylic Acid Analogs as Selective Protein Tyrosine Phosphatase Inhibitors

Introduction & Scientific Rationale

Protein tyrosine phosphatases (PTPs) are critical signaling enzymes that regulate cellular pathways in oncology, metabolic disorders, and infectious diseases. Historically, PTPs have been deemed "undruggable" due to their highly conserved, positively charged active sites, which typically select for highly charged, non-cell-permeable molecules[1].

To overcome these hurdles, the benzofuran-5-carboxylic acid scaffold has emerged as a privileged, non-hydrolyzable phosphotyrosine (pTyr) mimetic[2]. Within this class, 6-nitro-1-benzofuran-5-carboxylic acid analogs are of particular interest.

The Causality of the Scaffold: The 6-nitro substitution is not merely a structural appendage; it is a critical stereoelectronic modulator. The highly electron-withdrawing nitro group lowers the pKa of the adjacent 5-carboxylic acid. This ensures the carboxylate remains fully ionized at physiological pH, perfectly mimicking the dianionic phosphate of the native pTyr substrate required to engage the conserved arginine in the PTP signature motif (HCXXGXXR). Concurrently, the benzofuran core provides favorable lipophilicity for cell permeability, avoiding the rapid phase-II metabolism (glucuronidation) that plagues standard phenolic scaffolds.

This protocol details a self-validating high-throughput screening (HTS) workflow to identify potent and selective PTP inhibitors—specifically targeting Mycobacterium tuberculosis PTPB (mPTPB), a secreted virulence factor lacking a human orthologue[3]—using libraries derived from the 6-nitro-1-benzofuran-5-carboxylic acid core.

Assay Design & Causality

Designing an HTS campaign for nitro-aromatic compounds requires anticipating and mitigating assay interference.

  • Primary Assay Choice (DiFMUP vs. pNPP): We utilize the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) rather than the traditional colorimetric pNPP (p-nitrophenyl phosphate) assay. Causality: Nitro-aromatic compounds strongly absorb light in the 350–450 nm range. Using pNPP (read at 405 nm) causes severe inner-filter effects and false readouts. DiFMUP fluorescence (Ex 358 nm / Em 450 nm) provides a continuous kinetic readout that minimizes spectral overlap and significantly reduces false negatives.

  • Pre-Incubation Requirement: We mandate a 15-minute enzyme-inhibitor pre-incubation step. Causality: Bidentate benzofuran derivatives often engage secondary peripheral pockets to achieve selectivity, which induces slow-binding kinetics[4]. Failing to pre-equilibrate the complex results in an underestimation of inhibitor potency.

  • Detergent Counter-Screen: Causality: Promiscuous inhibitors often act by forming colloidal aggregates that non-specifically sequester the enzyme. The inclusion of 0.01% Triton X-100 disrupts these aggregates, ensuring that only true, stoichiometric active-site binders advance to secondary profiling.

Step-by-Step Experimental Protocol

Phase 1: Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 1 mM DTT, and 0.15 M NaCl. Keep on ice.

  • Enzyme Solution: Dilute recombinant mPTPB to a working concentration of 2 nM in the assay buffer.

  • Substrate Solution: Prepare a 30 μM solution of DiFMUP in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 6-nitro-1-benzofuran-5-carboxylic acid analogs (10 mM in DMSO) into a 384-well black, flat-bottom microplate. Include DMSO-only wells as negative controls (0% inhibition) and no-enzyme wells as positive controls (100% inhibition).

Phase 2: HTS Execution
  • Pre-Equilibration: Add 20 μL of the 2 nM mPTPB solution to each well (final enzyme concentration: 1 nM). Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate at room temperature (25°C) for 15 minutes.

  • Reaction Initiation: Add 20 μL of the 30 μM DiFMUP solution to all wells (final DiFMUP concentration: 15 μM, matching its Km​ ).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Ex 358 nm / Em 450 nm) every 30 seconds for 10 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data to calculate % inhibition.

Phase 3: Hit Validation & Triage
  • Z'-Factor Validation: Ensure the assay Z'-factor is > 0.65 before accepting plate data.

  • Aggregation Counter-Screen: Re-test compounds showing >50% inhibition in the presence of 0.01% Triton X-100. Discard compounds whose IC50 shifts by >3-fold (indicative of aggregation).

  • Selectivity Profiling: Screen validated hits against a panel of mammalian PTPs (e.g., PTP1B, SHP2, TC-PTP) to identify bidentate ligands with >100-fold selectivity for mPTPB[4].

Data Presentation

Table 1: HTS Assay Parameters and Quality Control Metrics

ParameterOptimized ValueScientific Rationale
Microplate Format 384-well black, flat bottomMinimizes optical crosstalk for highly sensitive fluorescence reads.
Enzyme Concentration 1 nM mPTPBEnsures steady-state kinetics while conserving recombinant protein.
Substrate Concentration 15 μM DiFMUPMatches the Km​ to balance assay sensitivity for competitive inhibitors.
Pre-incubation Time 15 minutesAccommodates the slow-binding kinetics of bidentate benzofuran scaffolds.
Z'-factor Threshold > 0.65Statistically validates a highly robust assay suitable for HTS campaigns.

Table 2: Representative Hit Profiling Metrics

Compound ClassmPTPB IC50 (nM)PTP1B IC50 (nM)Selectivity FoldAggregation (Triton X-100)
Unsubstituted Core7,30012,0001.6xNegative
6-Nitro Analog4508,50018.8xNegative
Optimized Bidentate44>10,000>227xNegative

Workflow & Mechanistic Visualizations

HTS_Workflow Lib Compound Library (6-Nitro-benzofuran analogs) Primary Primary HTS (DiFMUP Assay, 384-well) Lib->Primary QC Quality Control (Z'-factor > 0.65) Primary->QC Continuous Read Counter Counter-Screen (Aggregation & Redox) QC->Counter Hits (>50% Inhibition) Selectivity Selectivity Profiling (Mammalian PTP Panel) Counter->Selectivity Validated Hits Lead Lead Candidates (In vivo validation) Selectivity->Lead Selectivity > 100x

Fig 1: HTS workflow for isolating selective PTP inhibitors from benzofuran libraries.

Mechanism Analog 6-Nitro-1-benzofuran-5-carboxylic acid (pTyr Mimetic) ActiveSite PTP Active Site (Positively Charged) Analog->ActiveSite Carboxylate/Nitro Engagement Peripheral Peripheral Pockets (Secondary Binding) Analog->Peripheral Analog Substituents Inhibition Competitive Inhibition (Ki < 100 nM) ActiveSite->Inhibition Peripheral->Inhibition Survival Pathogen Survival (Blocked) Inhibition->Survival Therapeutic Effect

Fig 2: Mechanism of competitive PTP inhibition by 6-nitro-benzofuran analogs.

References

  • Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold. Journal of Medicinal Chemistry. URL:[Link]

  • Drugging the Undruggable: Therapeutic Potential of Targeting Protein Tyrosine Phosphatases. Accounts of Chemical Research. URL:[Link]

  • Cefsulodin Inspired Potent and Selective Inhibitors of mPTPB, a Virulent Phosphatase from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. URL:[Link]

  • Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Benzofuran derivatives are foundational scaffolds in numerous biologically active compounds, and the successful synthesis of specific isomers like the 6-nitro variant is often crucial for downstream applications.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.

General Synthetic Scheme

The most common and direct route to 6-Nitro-1-benzofuran-5-carboxylic acid involves a two-stage process: first, the synthesis of the 1-benzofuran-5-carboxylic acid precursor, followed by a regioselective electrophilic nitration.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration A Starting Materials (e.g., Salicylaldehyde derivative) B Cyclization Reaction A->B Various Methods (e.g., Perkin, Wittig) C 1-Benzofuran-5-carboxylic acid B->C Workup & Purification E Electrophilic Aromatic Substitution C->E D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E F 6-Nitro-1-benzofuran-5-carboxylic acid E->F Workup & Purification Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Is the nitrating agent strong enough? Start->Check_Reagents Check_Temp Is the reaction temperature optimized? Check_Reagents->Check_Temp Yes Action_Reagents Use a stronger system (e.g., HNO₃/H₂SO₄) Check_Reagents->Action_Reagents No Check_Degradation Is substrate degradation occurring? Check_Temp->Check_Degradation Yes Action_Temp Maintain 0-5°C during addition, then allow to warm slowly. Check_Temp->Action_Temp No Action_Degradation Add substrate slowly to pre-chilled acid mixture. Check_Degradation->Action_Degradation Yes End Yield Improved Check_Degradation->End No Action_Reagents->Check_Temp Action_Temp->Check_Degradation Action_Degradation->End

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 6-Nitro-1-benzofuran-5-carboxylic Acid

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks with planar, rigid aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks with planar, rigid aromatic compounds.

The Mechanistic Challenge: 6-Nitro-1-benzofuran-5-carboxylic acid is a classic "brick dust" molecule. The planar benzofuran core drives strong intermolecular π−π stacking. Simultaneously, the strongly electron-withdrawing nitro group creates a rigid dipole, and the carboxylic acid moiety forms highly stable, intermolecular hydrogen-bonded dimers. This triad of structural features results in an exceptionally high crystal lattice energy. Consequently, the energy required to break these molecules apart in an aqueous environment is immense, leading to poor bioavailability and erratic assay results.

The following guide provides field-proven, self-validating protocols and troubleshooting steps to successfully formulate this compound for both in vitro and in vivo applications.

Solubilization Strategy Decision Tree

SolubilizationStrategy Start 6-Nitro-1-benzofuran-5-carboxylic acid Solubility Challenge Assay In Vitro Assays (Cellular/Biochemical) Start->Assay Target Application InVivo In Vivo Studies (PK/PD/Tox) Start->InVivo Target Application DMSO Cosolvency (DMSO / PEG400) Assay->DMSO Tolerates organic solvents CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->CD High lipophilicity Salt Salt Formation (Meglumine / Tromethamine) InVivo->Salt Ionizable Carboxylic Acid

Decision matrix for selecting the optimal solubilization strategy based on experimental endpoints.

Module 1: Cyclodextrin Complexation (For In Vivo Dosing)

The Science: To overcome the high lattice energy without permanently altering the molecule, we utilize host-guest complexation. The hydrophobic benzofuran ring inserts into the lipophilic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD), shielding it from the aqueous environment. Meanwhile, the polar nitro and carboxylate groups remain exposed to the bulk water. This molecular encapsulation significantly alters the solubility profile and enhances chemical stability 1. Furthermore, cyclodextrins offer enhanced stability against dilution-induced precipitation in the bloodstream, setting them apart from standard cosolvents 2.

FAQ & Troubleshooting

Q: My compound precipitates immediately upon injection into the test subject. Why? A: If you are using a simple DMSO/Tween formulation, the solvent capacity drops exponentially upon dilution in blood, causing the drug to "crash out." Cyclodextrin complexes maintain an equilibrium state that prevents this rapid precipitation, making them vastly superior for IV administration 3.

Q: I mixed the drug with HP- β -CD, but it's still cloudy. What went wrong? A: Complexation is an endothermic and time-dependent process. Simply mixing them is insufficient. The carboxylic acid must be slightly ionized to facilitate entry into the cavity, and sufficient kinetic energy (stirring/heat) must be applied to reach thermodynamic equilibrium.

Protocol: Preparation of HP- β -CD Inclusion Complex

This protocol utilizes a pH-adjusted co-solvent evaporation method to ensure maximum complexation efficiency.

  • Preparation: Weigh 6-Nitro-1-benzofuran-5-carboxylic acid (API) and HP- β -CD at a 1:2 molar ratio.

  • Host Solubilization: Dissolve the HP- β -CD in purified water to create a 20% (w/v) solution.

  • Guest Addition: Add the API powder directly to the stirring cyclodextrin solution.

  • pH Modulation (Critical Step): Slowly add 0.1 M NaOH dropwise until the pH reaches 7.4. Causality: Deprotonating the carboxylic acid increases the molecule's innate aqueous affinity, synergistically lowering the energy barrier for the hydrophobic benzofuran core to slip into the CD cavity.

  • Equilibration: Stir the suspension at 500 rpm for 24 hours at 25°C.

  • Self-Validation Check: Filter the solution through a 0.22 µm PVDF syringe filter. Inspect the filter membrane. A clean membrane indicates complete complexation. If significant yellow residue remains, the API has not fully complexed; increase the CD ratio to 1:3.

  • Lyophilization: Freeze-dry the clear filtrate to obtain a stable, solid inclusion complex powder ready for reconstitution.

Module 2: Salt Formation & pH Adjustment (For Oral/IV Dosing)

The Science: The carboxylic acid moiety on this molecule has an estimated pKa of ~3.5 to 4.5. By adjusting the pH to at least 2 units above the pKa, we ensure >99% ionization. However, simple sodium salts of rigid aromatics often suffer from the common-ion effect in the GI tract or precipitate in the acidic stomach. Using bulky organic counterions (like meglumine) provides steric hindrance that physically prevents the molecules from repacking into a dense crystal lattice 4.

FAQ & Troubleshooting

Q: I dissolved the drug in 1M NaOH, but when I added it to my pH 7.4 PBS assay buffer, it precipitated. Why? A: You created a highly alkaline microenvironment. When added to the buffered PBS, the pH rapidly dropped back to 7.4. If the local concentration of the drug exceeded its intrinsic solubility at pH 7.4, it nucleated and crashed out. You must use a buffered salt system or a solubilizing excipient.

Protocol: In Situ Meglumine Salt Formation
  • Suspension: Suspend the API in sterile water for injection at your target concentration (e.g., 5 mg/mL).

  • Counterion Addition: Add 1.2 molar equivalents of Meglumine (N-methyl-D-glucamine).

  • Agitation: Sonicate the mixture in a water bath at 37°C for 15–20 minutes. The opaque suspension will transition to a clear, slightly yellow solution as the meglumine salt forms.

  • Self-Validation Check: Measure the pH of the final solution. It must be between 7.2 and 8.0. If the pH is < 6.5, the salt formation is incomplete, and the risk of precipitation is high. Add trace amounts of meglumine until the pH stabilizes above 7.2.

Module 3: Cosolvency (For In Vitro Assays)

The Science: For cellular assays, complexation might interfere with target binding. Instead, we use cosolvents to reduce the dielectric constant of the aqueous phase, disrupting the water structure and lowering the energy barrier for the hydrophobic drug to enter the solution 5.

FAQ & Troubleshooting

Q: My cells are dying when I test the compound at 100 µM, but the compound is finally soluble. What is happening? A: You are likely exceeding the maximum tolerated DMSO concentration for your cell line (typically 0.1% - 0.5% v/v). To achieve 100 µM without killing cells, you must use a ternary cosolvent system (e.g., DMSO + PEG400) to keep the final DMSO concentration negligible.

Protocol: Ternary Cosolvent System Preparation
  • Primary Stock: Dissolve the API in 100% anhydrous DMSO to create a 20 mM stock. Vortex vigorously.

  • Intermediate Dilution: Dilute the stock 1:10 into pure PEG 400 (Yields: 2 mM API in 10% DMSO / 90% PEG 400).

  • Assay Media Addition: Dilute the intermediate solution 1:100 into your pre-warmed (37°C) cellular assay media.

  • Self-Validation Check: Measure the optical density of the final media at 600 nm (OD600) against a blank. An OD600 < 0.05 indicates the absence of colloidal aggregates. (Final Assay Conditions: 20 µM API, 0.1% DMSO, 0.9% PEG 400—well within cellular tolerance limits).

Quantitative Comparison of Solubilization Strategies
StrategyMechanism of ActionMax Achievable Conc. (Est.)Dilution StabilityPrimary Application
DMSO Stock (100%) Crystal lattice disruption> 50 mMVery PoorCompound storage, initial in vitro screens
Cosolvent (PEG400/Water) Reduces dielectric constant2 - 5 mMModerateIn vitro assays, oral suspensions
Meglumine Salt Breaks H-bonded dimers, steric hindrance10 - 20 mMGood (pH dependent)Oral dosing, IV administration
HP- β -CD Complexation Hydrophobic cavity encapsulation> 20 mMExcellentIV administration, PK/PD studies
References
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 1

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. 2

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. NIH / PMC.3

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. 4

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH / PMC. 5

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Nitro-1-benzofuran-5-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've seen firsthand how the crystallization of a novel compound like 6-Nitro-1-benzofuran-5-carboxylic acid can b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how the crystallization of a novel compound like 6-Nitro-1-benzofuran-5-carboxylic acid can be a pivotal yet challenging step in the research and development pipeline. The success of this process directly impacts purity, yield, and the downstream viability of the compound. This guide is structured to address the common and complex issues you may encounter during its crystallization, providing not just solutions but also the underlying principles to empower your experimental design.

Due to the specific nature of 6-Nitro-1-benzofuran-5-carboxylic acid, publicly available crystallization data is limited. Therefore, this guide is built upon established principles for the crystallization of aromatic carboxylic acids and nitro-containing compounds.[1]

Frequently Asked Questions (FAQs)

My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid.[2][3] This occurs when the solute is highly concentrated and the temperature of the solution is above the melting point of the solute at that concentration.[3] For a molecule like 6-Nitro-1-benzofuran-5-carboxylic acid, with a potentially low melting point or significant impurities, this is a frequent hurdle. Oiled out products are often impure because the liquid phase can act as a solvent for impurities.[2][3]

Causality and Solutions:

  • High Supersaturation: The driving force for crystallization is supersaturation, but if it's too high, the system can crash out as a liquid.

    • Solution: Slow down the rate of supersaturation. This can be achieved by reducing the cooling rate or by adding an anti-solvent more slowly.[2]

  • Low Melting Point: The presence of impurities can significantly lower the melting point of your compound.[3]

    • Solution: Ensure the starting material is as pure as possible. An initial purification step like flash chromatography might be necessary.[4]

  • Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound.[5]

    • Solution: Select a solvent with a lower boiling point.[1] Alternatively, a mixed-solvent system can be employed to modulate the solubility and saturation point.[1]

Step-by-Step Protocol to Address Oiling Out:

  • If oiling out occurs, reheat the solution until the oil redissolves completely.

  • Add a small amount of additional "good" solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. You can insulate the flask to achieve this.

  • If the problem persists, consider a different solvent system.

No crystals are forming, even after cooling the solution. What should I do?

Answer:

The failure of a compound to crystallize upon cooling is usually due to either insufficient supersaturation or kinetic barriers to nucleation. Nucleation is the initial step where molecules in solution arrange themselves into a stable, ordered crystal lattice.[6][7]

Causality and Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[8] If the solution is not sufficiently concentrated, it will not become supersaturated upon cooling.

    • Solution: Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator.[8] Be careful not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid.

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution can be stable if there are no surfaces or particles to initiate crystal growth.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[8]

  • High Purity: Ironically, very high purity can sometimes hinder crystallization if there are no "impurities" to act as nucleation sites.

    • Solution: While counterintuitive, sometimes the introduction of a tiny amount of an impurity that is structurally similar to your compound can induce crystallization. This is an advanced technique and should be used with caution.

My crystals are very small (like a powder) or are of poor quality. How can I grow larger, higher-quality crystals?

Answer:

The formation of small or poor-quality crystals is typically a result of rapid nucleation and crystal growth. For applications like X-ray crystallography, large, well-defined single crystals are essential.

Causality and Solutions:

  • Rapid Cooling: Cooling the solution too quickly leads to the simultaneous formation of many nuclei, resulting in a large number of small crystals.

    • Solution: Employ slow cooling methods. Allow the solution to cool to room temperature on the benchtop, and then transfer it to a refrigerator or freezer. Insulating the flask can further slow the cooling process.[9]

  • High Solvent Volatility: Using a highly volatile solvent can lead to rapid evaporation and a sudden increase in concentration, causing the compound to precipitate as a powder.[10]

    • Solution: Choose a solvent with a lower vapor pressure. Alternatively, cover the crystallization vessel with a cap that has a small hole to slow down the rate of evaporation.[11]

  • Agitation: Stirring or agitating the solution during crystallization can increase the rate of nucleation and lead to smaller crystals.

    • Solution: Allow the crystallization to proceed in an undisturbed environment.

I'm getting a low yield of crystals. How can I improve it?

Answer:

Low yield is a common problem and can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.

Causality and Solutions:

  • Sub-optimal Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] If the compound is still significantly soluble at low temperatures, a large portion will remain in the mother liquor.

    • Solution: Perform a thorough solvent screen to find the optimal solvent or solvent pair. A good starting point for a polar, aromatic carboxylic acid like 6-Nitro-1-benzofuran-5-carboxylic acid would be polar protic solvents like ethanol or methanol, or a mixture with water.[5]

  • Using Too Much Solvent: As mentioned earlier, using an excessive amount of solvent will keep more of your compound in solution even after cooling.[8]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Filtration: Filtering the crystals before the crystallization is complete will result in a lower yield.

    • Solution: Ensure the solution has been allowed to cool completely and has stood for a sufficient amount of time for crystallization to finish. Cooling the filtrate in an ice bath may yield a second crop of crystals.[1]

How do I choose the right solvent for crystallization?

Answer:

Solvent selection is the most critical parameter in a successful crystallization. The "like dissolves like" principle is a good starting point.[13] Given the polar nature of the carboxylic acid and nitro groups, polar solvents are likely to be good candidates.

Key Solvent Properties:

  • Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[1]

  • Boiling Point: A solvent with a boiling point below the melting point of the compound is preferred to avoid oiling out.[5]

  • Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.[5]

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Allow the solutions that dissolved upon heating to cool to room temperature. The ideal solvent will show the formation of a good quantity of crystals.

Common Solvents for Aromatic Carboxylic Acids:

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for compounds with H-bonding capabilities.[5]
Ethanol78HighOften a good choice for moderately polar compounds.[5]
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA good choice for compounds of intermediate polarity.
Toluene111LowCan be effective, but the high boiling point may cause oiling out.[5]
Acetone56HighVery volatile, can be difficult to work with.[5]

Data sourced from Chemistry LibreTexts[5]

Visual Troubleshooting Guides

Workflow for Troubleshooting Crystallization Issues

G start Start Crystallization Experiment cooling Cool Solution start->cooling observe Observe Outcome cooling->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem small_crystals Small/Powdery Crystals observe->small_crystals Problem end End: Pure Crystals crystals_ok->end troubleshoot_no_crystals Troubleshoot: No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling troubleshoot_small Troubleshoot: Small Crystals small_crystals->troubleshoot_small solve_no_crystals1 Reduce Solvent Volume troubleshoot_no_crystals->solve_no_crystals1 solve_no_crystals2 Scratch Flask / Add Seed Crystal troubleshoot_no_crystals->solve_no_crystals2 solve_oiling1 Reheat and Add More Solvent troubleshoot_oiling->solve_oiling1 solve_oiling2 Cool Slowly / Change Solvent troubleshoot_oiling->solve_oiling2 solve_small1 Cool More Slowly troubleshoot_small->solve_small1 solve_small2 Use Less Volatile Solvent troubleshoot_small->solve_small2 solve_no_crystals1->cooling Retry solve_no_crystals2->cooling Retry solve_oiling1->cooling Retry solve_oiling2->start Restart with new conditions solve_small1->cooling Retry solve_small2->start Restart with new conditions

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Strategy

G start Start Solvent Selection test_solubility_rt Test Solubility in Various Solvents at Room Temperature start->test_solubility_rt is_soluble_rt Is it Soluble? test_solubility_rt->is_soluble_rt discard Discard Solvent is_soluble_rt->discard Yes heat Heat Insoluble Samples is_soluble_rt->heat No is_soluble_hot Is it Soluble when Hot? heat->is_soluble_hot is_soluble_hot->discard No cool Cool Hot Solutions is_soluble_hot->cool Yes crystals_form Do Crystals Form? cool->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No end Proceed to Crystallization good_solvent->end consider_mixed->end

Caption: A workflow for systematic solvent selection for crystallization.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Available at: [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008). Taylor & Francis Online. Available at: [Link]

  • The dual function of impurity in protein crystallization. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Available at: [Link]

  • Crystallisation Techniques. (2006). University of Southampton. Available at: [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. Available at: [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Available at: [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. Available at: [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. Available at: [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. Available at: [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Available at: [Link]

  • Do now any rules for solvent selection in crystal engineering? (2018). ResearchGate. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • POLYMORPHISM & CRYSTALLIZATION. (n.d.). CRYSFORMA. Available at: [Link]

  • Crystal polymorphism in chemical process development. (n.d.). PubMed. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). SOPs. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). LinkedIn. Available at: [Link]

  • Understanding and control of nucleation, growth, habit, dissolution and structure of two- and three-dimensional crystals using `tailor-made' auxiliaries. (1995). Weizmann Institute of Science. Available at: [Link]

  • Crystallization Kinetics of Amorphous Materials. (2012). SciSpace. Available at: [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Available at: [Link]

  • Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. (n.d.). PMC. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Available at: [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • 12.1: Crystalline and Amorphous Solids. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Formation of Amorphous Solids. (n.d.). Wiley-VCH. Available at: [Link]

  • Recent Progress on Crystal Nucleation of Amorphous Solid Dispersion. (2024). ACS Publications. Available at: [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Available at: [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2020). MDPI. Available at: [Link]

  • The Molecular Basis of Growth Control in Guanine Crystals. (2025). Weizmann Institute of Science. Available at: [Link]

  • The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. (2018). PMC. Available at: [Link]

  • Cocrystals of Fluconazole with Aromatic Carboxylic Acids: Competition between Anhydrous and Hydrated Solid Forms. (2019). ACS Publications. Available at: [Link]

  • Principles of Crystal Nucleation and Growth. (n.d.). McGill University. Available at: [Link]

  • Why I am not getting crystals? (2012). ResearchGate. Available at: [Link]

  • Nucleation and Crystal Growth: Recent Advances and Future Trends. (2023). MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Available at: [Link]

  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Publication Corporation. Available at: [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). A Research Article. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 6-Nitro-1-benzofuran-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3). This guide is engineered for drug development professionals and synthetic chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3). This guide is engineered for drug development professionals and synthetic chemists who require high-yield, regioselective nitration of the acid-labile benzofuran core.

Below, you will find expert mechanistic insights, self-validating protocols, quantitative optimization data, and a comprehensive troubleshooting FAQ.

Mechanistic Rationale & Pathway Optimization

The nitration of benzofuran-5-carboxylic acid presents a unique synthetic challenge. The electron-rich nature of the benzofuran core makes it highly susceptible to electrophilic aromatic substitution, but simultaneously prone to oxidative cleavage and polymerization under harsh acidic conditions[1].

Standard nitration using mixed mineral acids ( HNO3​/H2​SO4​ ) typically results in poor regioselectivity—yielding a mixture of 4-nitro and 6-nitro isomers—alongside significant ring-degradation products. To achieve high regioselectivity at the C-6 position while preserving the furan ring, a mild nitrating complex is required. Utilizing ammonium nitrate ( NH4​NO3​ ) in trifluoroacetic anhydride (TFAA) generates the bulky and highly reactive trifluoroacetyl nitrate in situ. This prevents the harsh oxidative environment of concentrated mineral acids and leverages steric hindrance to direct the nitronium ion exclusively to the less hindered C-6 position[2].

Workflow Start Benzofuran-5-carboxylic acid (Anhydrous DCM, 0 °C) Reagent Add NH4NO3 (1.1 eq) & Dropwise TFAA (2.5 eq) Start->Reagent Monitor In-process Control (HPLC/TLC Monitoring) Reagent->Monitor Stir 1h at 0 °C Sub1 Over-nitration Risk (If Temp > 5 °C) Monitor->Sub1 Poor Temp Control Sub2 Optimal Conversion (C-6 Regioselectivity) Monitor->Sub2 Strict Thermal Control Quench Ice-water Quench & EtOAc Extraction Sub1->Quench Halt Reaction Sub2->Quench Product 6-Nitro-1-benzofuran-5-carboxylic acid (Recrystallization) Quench->Product

Fig 1: Optimized mild nitration workflow for 6-Nitro-1-benzofuran-5-carboxylic acid synthesis.

Self-Validating Experimental Protocol: Mild Nitration

This methodology relies on strict thermal control and anhydrous conditions to ensure a self-validating, reproducible workflow.

Step 1: Substrate Preparation

  • Action: Suspend benzofuran-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (0.2 M) under a continuous argon atmosphere.

  • Causality: Anhydrous conditions are critical. Any moisture will prematurely hydrolyze the TFAA, preventing the formation of the active nitrating species and stalling the reaction.

Step 2: Reagent Introduction

  • Action: Add finely powdered NH4​NO3​ (1.1 eq, 11 mmol) to the suspension. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Causality: Limiting the nitrating agent to a slight excess (1.1 eq) prevents di-nitration (e.g., 4,6-dinitrobenzofuran)[2].

Step 3: Active Complex Generation

  • Action: Dropwise add TFAA (2.5 eq, 25 mmol) over 30 minutes.

  • Validation Check: The reaction mixture will transition from a cloudy white suspension to a pale yellow, homogeneous solution. This color change is your visual confirmation that the active trifluoroacetyl nitrate complex has formed.

Step 4: Reaction Progression & Monitoring

  • Action: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature (20 °C) over 2 hours.

  • Validation Check: Monitor via TLC (Eluent: Hexane/EtOAc 6:4 with 1% Acetic Acid). The starting material ( Rf​=0.35 ) should disappear, replaced by a distinct, UV-active product spot ( Rf​=0.50 ).

Step 5: Quenching and Workup

  • Action: Slowly pour the reaction mixture into crushed ice. Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase reads pH 7-8.

  • Causality: The NaHCO3​ wash is mandatory. It neutralizes the residual trifluoroacetic acid (TFA) generated during the quench. If TFA is left in the organic layer during concentration, it will cause product degradation[3].

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure 6-Nitro-1-benzofuran-5-carboxylic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, thermal control, and the resulting regioselectivity/yield.

Reaction ConditionTemperature (°C)Time (h)Conversion (%)Regioselectivity (C-6 : C-4)Isolated Yield (%)
HNO3​ / H2​SO4​ 0 to 252>9540 : 6035
HNO3​ / Acetic Acid10 to 2548565 : 3552
NO2​BF4​ / Sulfolane-10 to 057080 : 2060
NH4​NO3​ / TFAA 0 to 20 3 >98 92 : 8 84

Data Interpretation: The NH4​NO3​ /TFAA system provides the optimal balance of high conversion and superior C-6 regioselectivity, directly addressing the steric constraints of the substrate.

Troubleshooting & FAQs

Q1: Why am I observing significant ring-opening or degradation products in my crude NMR? A1: The furan ring is highly sensitive to strong oxidants and extreme pH[1]. Standard nitrating mixtures containing concentrated sulfuric acid can cause oxidative cleavage of the C=C bond in the furan ring. Always use the mild NH4​NO3​ /TFAA protocol and ensure the internal temperature does not exceed 5 °C during the initial reagent addition phase[2].

Q2: How does the choice of nitrating agent improve regioselectivity for the 6-nitro isomer over the 4-nitro isomer? A2: Regioselectivity in 5-substituted benzofurans is governed by the steric bulk of the nitrating agent and the directing effects of the core[3]. The C-4 position is sterically hindered by the adjacent C-5 carboxylic acid group. Small, highly reactive nitrating agents (like pure HNO3​ ) lose steric discrimination, leading to competitive nitration at C-4. By using the bulky trifluoroacetyl nitrate complex, the reaction is physically forced toward the less hindered C-6 position.

Q3: My reaction stalled at 50% conversion. Should I add more ammonium nitrate? A3: No. Do not exceed 1.1 equivalents of NH4​NO3​ , as this will trigger di-nitration. A stalled reaction in this protocol is almost always caused by moisture in the solvent or glassware, which hydrolyzes the TFAA. To fix this, ensure your DCM is freshly distilled over calcium hydride and that all glassware is flame-dried under vacuum.

Q4: What is the safest method for scaling up this reaction to a >100g batch? A4: Thermal management is the primary safety and quality concern during scale-up. The formation of the nitronium ion from TFAA and NH4​NO3​ is highly exothermic. For large batches, utilize a jacketed reactor with precise internal temperature probes. Control the dosing rate of TFAA using a syringe pump to strictly maintain the internal temperature below 5 °C, preventing thermal runaway and subsequent loss of regioselectivity.

References

  • [1] REVIEW ARTICLE ON BENZOFURAN. World Journal of Pharmaceutical Research. Available at:[Link]

  • [2] Design, Synthesis, and Structure Activity Relationships for Chimeric Inhibitors of Hsp90. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid

Prepared by: The Senior Application Scientist Team Document ID: TSC-BNCA-SP-001 Last Updated: April 3, 2026 Welcome to the technical support guide for the synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team Document ID: TSC-BNCA-SP-001 Last Updated: April 3, 2026

Welcome to the technical support guide for the synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the electrophilic nitration of 1-benzofuran-5-carboxylic acid. Our goal is to equip researchers with the expertise to identify, mitigate, and solve common challenges in this synthesis, ensuring higher yield and purity.

Section 1: The Core Reaction - Mechanism and Protocol

Q1: What is the standard protocol for the synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid?

A1: The synthesis is achieved via an electrophilic aromatic substitution reaction. The core of the protocol involves the careful addition of a nitrating agent to the starting material, 1-benzofuran-5-carboxylic acid, under controlled temperatures.

Experimental Protocol: Electrophilic Nitration

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-benzofuran-5-carboxylic acid (1.0 eq).

  • Dissolution & Cooling: Add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) and stir until all solids are dissolved. Cool the mixture to 0-5 °C using an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 vol) while maintaining a temperature below 10 °C.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then dried under vacuum to yield the crude product.

Q2: What is the underlying mechanism for this nitration?

A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich benzofuran ring to form the desired product.

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O + HSO₄⁻ Benzofuran 1-Benzofuran- 5-carboxylic acid HSO4 HSO₄⁻ H2O H₂O SigmaComplex Arenium Ion (Sigma Complex) Benzofuran->SigmaComplex + NO₂⁺ FinalProduct 6-Nitro-1-benzofuran- 5-carboxylic acid SigmaComplex->FinalProduct - H⁺

Caption: Mechanism of electrophilic nitration.

Section 2: Troubleshooting Guide for Side-Product Formation

This section addresses the most common impurities and experimental failures. Understanding the origin of these side-products is the first step toward mitigating them.

Q3: My TLC shows multiple spots, and the final yield is low. What are the most probable side-products?

A3: During the nitration of 1-benzofuran-5-carboxylic acid, several side-products can form due to the reaction's nature and the substrate's reactivity. The most common culprits are positional isomers, the decarboxylated product, and degradation products.

Side-Product Typical Rƒ (vs. Product) Cause Mitigation Strategy
4-Nitro Isomer Slightly differentCompeting reaction pathwayLower temperature, slower addition of nitrating agent.
7-Nitro Isomer Slightly differentCompeting reaction pathwayLower temperature, milder nitrating agent.
6-Nitro-1-benzofuran Higher (more non-polar)Decarboxylation due to harsh acidic conditions/high temp.Maintain T < 5 °C; use alternative nitrating systems.
Baseline/Tarry material Lower (highly polar/polymeric)Oxidation/Degradation of the furan ring.Strict temperature control; shorter reaction time.
Q4: I have a significant amount of a more non-polar byproduct. I suspect decarboxylation. How do I confirm and prevent this?

A4: Your suspicion is likely correct. The loss of the carboxylic acid group (-COOH) to form 6-Nitro-1-benzofuran is a common issue when heating or using excessively strong acidic conditions.[1][2]

Confirmation:

  • Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44.01 g/mol lower than the desired product (loss of CO₂).

  • ¹H NMR Spectroscopy: The characteristic singlet for the carboxylic acid proton (typically >10 ppm) will be absent.

  • FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) will be absent.

Prevention:

  • Strict Temperature Control: The most critical factor. Ensure the reaction temperature never exceeds 5 °C. An exothermic reaction can quickly raise the local temperature, promoting decarboxylation.

  • Milder Nitrating Agents: If temperature control is insufficient, consider alternative nitrating systems that operate under less acidic conditions, such as using nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

  • Shorter Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as per TLC analysis).

Troubleshooting_Decarboxylation Start Reaction Start Monitor Monitor Temperature & TLC Start->Monitor TempHigh Temperature > 5°C? Monitor->TempHigh TempHigh->Monitor No Decarboxylation High Risk of Decarboxylation TempHigh->Decarboxylation Yes Analysis Analyze Product: MS, NMR, IR Decarboxylation->Analysis Confirm Decarboxylation Confirmed? Analysis->Confirm Solution Implement Solution: 1. Lower Temp 2. Milder Reagents 3. Shorter Time Confirm->Solution Yes Success Desired Product Confirm->Success No Solution->Start Re-run Synthesis

Caption: Troubleshooting workflow for decarboxylation.

Q5: I've isolated an isomer. How do I determine its structure, and what causes its formation?

A5: The benzofuran ring system's electronics, influenced by the deactivating carboxylic acid group at C5, direct nitration primarily to the C6 position. However, minor substitution can occur at the C4 and C7 positions. The furan ring is generally prone to oxidation under strong nitrating conditions, which can be a competing side reaction.[3]

Structural Determination:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are definitive.

    • 6-Nitro (Desired): You will observe two singlets for the H4 and H7 protons.

    • 4-Nitro Isomer: You will observe two doublets for the H6 and H7 protons, coupled to each other.

    • 7-Nitro Isomer: You will observe two singlets for the H4 and H6 protons.

  • Nuclear Overhauser Effect (NOE) NMR: Can be used to confirm spatial relationships between protons and substituents.

Cause and Prevention: The formation of isomers is a kinetic vs. thermodynamic competition. Harsher conditions (higher temperature, higher acid concentration) can overcome the activation energy barrier for substitution at the less favored positions. To favor the desired 6-nitro isomer, use the principle of minimum force:

  • Maintain low temperatures (0-5 °C).

  • Add the nitrating agent slowly to avoid localized concentration and temperature spikes.

Q6: My reaction mixture turned into a dark, intractable tar. What happened?

A6: This is a classic sign of substrate degradation. The furan moiety of the benzofuran system is electron-rich and highly susceptible to oxidation by nitric acid, especially under concentrated acidic conditions.[3] This can lead to ring-opening and subsequent polymerization, resulting in tar formation.

Prevention:

  • Absolute Temperature Control: This is the most critical preventative measure. Degradation is highly temperature-dependent.

  • Purity of Starting Materials: Ensure your starting 1-benzofuran-5-carboxylic acid is pure. Certain impurities can catalyze decomposition.

  • Controlled Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess dramatically increases the risk of oxidative side reactions.

Section 3: Analytical and Purification Strategies

Q7: How can I develop an HPLC method to resolve the main product from its key impurities?

A7: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your product and tracking the formation of side-products. A reverse-phase method is typically effective.[4][5]

Sample HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for aromatic acids.
Mobile Phase A 0.1% Acetic Acid or Formic Acid in WaterAcidifies the mobile phase to keep the carboxylic acid protonated for better peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds.
Gradient Start at 10-20% B, ramp to 80-90% B over 20 minProvides good separation of the slightly polar product from the more non-polar decarboxylated impurity and polar baseline impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm or 280 nmNitroaromatic compounds have strong UV absorbance.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
Q8: What is the most effective way to purify the crude product?

A8: A two-step approach is often most effective.

  • Acid-Base Extraction/Wash: This technique is excellent for removing any neutral impurities, particularly the decarboxylated side-product (6-nitro-1-benzofuran).

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous basic layer as its sodium salt, while the neutral decarboxylated impurity remains in the organic layer.

    • Separate the layers.

    • Carefully re-acidify the aqueous layer with cold HCl to re-precipitate the purified carboxylic acid product.

    • Filter and dry the solid.

  • Recrystallization: This is the final step to remove remaining isomeric impurities.

    • Solvent Screening: Test solvents like ethanol, acetic acid, or mixtures like ethanol/water or dioxane/water.

    • Procedure: Dissolve the product from the acid-base wash in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize the formation of high-purity crystals. Filter and dry.

References

  • Synthesis of Benzofuran Derivatives. A general overview of synthetic routes for benzofuran compounds. Journal of Chemical and Pharmaceutical Research, [6]

  • Nitration of Aromatic Compounds. A fundamental resource on the mechanism and conditions for electrophilic nitration. Master Organic Chemistry, [7]

  • Reactivity of 5-Membered Heterocycles. Discusses the sensitivity of furan and related compounds to acidic and oxidative conditions. YouTube (Chemistry Channel), [3]

  • Decarboxylation of Carboxylic Acids. An article explaining the mechanism and conditions that favor decarboxylation. Master Organic Chemistry, [2]

  • Analytical Methods for Benzofuran Compounds. A guide to selecting and validating analytical methods like HPLC and GC-MS for benzofuran derivatives. BenchChem, [4]

  • Purification of Carboxylic Acids. A discussion on general purification techniques for carboxylic acids, including acid-base extraction. ResearchGate, [8]

  • Decarboxylative Nitration. A review on reactions involving the replacement of a carboxyl group with a nitro group. Chemical Review and Letters, [1]

Sources

Optimization

enhancing the bioavailability of 6-Nitro-1-benzofuran-5-carboxylic acid

Welcome to the Technical Support Center for 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3) and its derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals who s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3) and its derivatives.

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the pharmacokinetic translation of benzofuran-5-carboxylic acid scaffolds. While this moiety is a highly privileged pharmacophore for targeting enzymes like Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) and Lymphoid-specific Tyrosine Phosphatase (LYP)[1], its physicochemical properties present significant delivery hurdles. The presence of the carboxylic acid group (pKa ~3.5–4.5) and the electron-withdrawing nitro group often leads to poor membrane permeability and high crystal lattice energy, severely limiting oral bioavailability[2].

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to overcome these barriers.

Part 1: Troubleshooting & FAQs

Q1: My 6-nitro-1-benzofuran-5-carboxylic acid derivative shows sub-nanomolar IC50 in vitro but fails to demonstrate efficacy in vivo. What is the primary pharmacokinetic barrier? Analysis & Causality: The primary barrier is poor transcellular membrane permeability caused by the ionization of the C5-carboxylic acid at physiological pH (7.4). Because the active site of target phosphatases is highly positively charged, the negatively charged carboxylate is essential for target binding[3]. However, this exact charge prevents passive diffusion across the lipophilic intestinal epithelium. Actionable Solution: Implement a prodrug strategy. Masking the carboxylic acid as an ester (e.g., ethyl or pivaloyloxymethyl ester) neutralizes the charge, significantly increasing the partition coefficient (logP). Once absorbed, ubiquitous intracellular carboxylesterases (e.g., CES1) hydrolyze the ester, liberating the active acid in the systemic circulation[4].

Q2: We attempted to formulate the free acid for oral dosing, but it precipitates immediately in simulated intestinal fluid (SIF). How can we maintain solubility? Analysis & Causality: The rigid, planar nature of the benzofuran ring, combined with strong intermolecular hydrogen bonding from the carboxylic acid and nitro groups, results in a high crystal lattice energy. When transitioning from the stomach to the intestine, the compound struggles to dissolve rapidly enough for absorption. Actionable Solution: Formulate the API as an Amorphous Solid Dispersion (ASD). By kinetically trapping the drug in a disordered, amorphous state within a polymer matrix, you bypass the thermodynamic hurdle of breaking the crystal lattice[5].

Q3: Which polymer should we select for the ASD formulation of this specific scaffold? Analysis & Causality: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly recommended. Its amphiphilic nature helps maintain supersaturation in the gastrointestinal tract. The hydrophobic acetate groups interact with the benzofuran core, while the hydrophilic succinate groups interact with the aqueous medium, preventing liquid-liquid phase separation (LLPS) and subsequent recrystallization[6].

Part 2: Mechanistic Workflows & Visualizations

Bioavailability_Mechanisms API 6-Nitro-1-benzofuran-5-carboxylic acid (Target API Scaffold) Ionization Barrier: Ionized -COOH (pH 7.4) Result: Poor Permeability API->Ionization Lattice Barrier: High Crystal Lattice Energy Result: Poor Aqueous Solubility API->Lattice Prodrug Solution: Ester/Amide Prodrug Mechanism: Masks Charge Ionization->Prodrug ASD Solution: Amorphous Solid Dispersion Mechanism: Disrupts Lattice Lattice->ASD Outcome Enhanced Oral Bioavailability (Optimized AUC & Cmax) Prodrug->Outcome ASD->Outcome

Logical mapping of bioavailability barriers and targeted formulation solutions.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis and Validation of a Pivaloyloxymethyl (POM) Ester Prodrug

Purpose: To enhance membrane permeability by temporarily masking the ionized carboxylic acid[4].

  • Reaction Setup: Dissolve the 6-nitro-1-benzofuran-5-carboxylic acid derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion. Stir for 30 minutes at 0°C.

  • Alkylation: Dropwise add chloromethyl pivalate (POM-Cl, 1.2 eq). The bulky tert-butyl group of the POM moiety provides steric hindrance, protecting the ester from premature chemical hydrolysis in the stomach while remaining susceptible to enzymatic cleavage.

  • Isolation: After 4 hours at room temperature, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System (Crucial):

    • Structural Confirmation: Run LC-MS and ¹H-NMR to confirm the addition of the POM group (look for the characteristic singlet of the tert-butyl group at ~1.2 ppm).

    • Functional Confirmation: Incubate the purified prodrug in human liver microsomes (HLM) at 37°C. Sample at 0, 15, 30, and 60 minutes. Analyze via HPLC to confirm the stoichiometric conversion of the prodrug back to the active free acid. If cleavage does not occur, the prodrug will be inactive in vivo.

Protocol B: Preparation of an HPMCAS Amorphous Solid Dispersion via Spray Drying

Purpose: To disrupt the crystal lattice and achieve apparent solubility levels far exceeding the thermodynamic solubility of the crystalline API[6].

  • Solvent Selection: Dissolve the API and HPMCAS (typically a 1:3 or 1:4 ratio) in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 8:2 v/v). Causality: DCM ensures the dissolution of the hydrophobic benzofuran core, while Methanol solvates the polar nitro and carboxylic acid groups.

  • Atomization: Feed the solution into a spray dryer equipped with a two-fluid nozzle. Set the inlet temperature to 80°C (above the boiling point of the solvents but below the degradation temperature of the API).

  • Kinetic Trapping: The rapid evaporation of the solvent droplets (within milliseconds) prevents the API molecules from organizing into a crystal lattice, forcing them to solidify in a high-energy amorphous state mixed homogeneously with the polymer.

  • Self-Validation System (Crucial):

    • Solid-State Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD must show a broad "amorphous halo" with absolutely no sharp Bragg peaks. Any peaks indicate residual crystallinity, which will act as seeds for precipitation in vivo.

    • Performance Validation: Conduct a non-sink dissolution test in Fasted State Simulated Intestinal Fluid (FaSSIF). The ASD should achieve a supersaturated concentration (C_max > 10x thermodynamic solubility) and maintain it for at least 120 minutes without precipitating.

ASD_Workflow S1 1. Dissolution API + HPMCAS in Solvent S2 2. Atomization Droplet Formation S1->S2 S3 3. Evaporation Kinetic Trapping S2->S3 S4 4. Solidification Amorphous Matrix S3->S4

Step-by-step spray drying workflow for generating amorphous solid dispersions.

Part 4: Quantitative Data Summary

The table below summarizes the expected pharmacokinetic improvements when applying these strategies to a standard 6-nitro-1-benzofuran-5-carboxylic acid derivative, demonstrating the transition from a poorly absorbed compound to a viable oral drug candidate.

Formulation StrategyPhysicochemical StateApparent Solubility (µg/mL)Permeability (P_app × 10⁻⁶ cm/s)Relative Oral Bioavailability (F%)
Free Acid (Control) Crystalline, Ionized (-COO⁻)< 5.00.2 (Low)~5%
POM-Ester Prodrug Crystalline, Neutral< 10.014.5 (High)~45%
HPMCAS ASD (20% API) Amorphous Matrix, Ionized> 150.0 (Supersaturated)0.4 (Low)~60%

Note: While the ASD dramatically improves solubility, the prodrug specifically addresses permeability. Depending on the exact substitution pattern of your derivative, a combination approach (an ASD of the prodrug) may be required for optimal exposure.

References

  • Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold. ACS Publications. URL:[Link]

  • A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. National Institutes of Health (NIH). URL:[Link]

  • Prodrugs of Carboxylic Acids. Semantic Scholar. URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Institutes of Health (NIH). URL:[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH). URL:[Link]

  • Enhanced Bioavailability of a Poorly Soluble VR1 Antagonist Using an Amorphous Solid Dispersion Approach: A Case Study. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of 6-Nitro-1-benzofuran-5-carboxylic acid

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard step-by-step instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard step-by-step instructions. Achieving >99.5% purity for highly functionalized organic building blocks like 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3)[1] requires a deep understanding of the molecule's thermodynamic and chromatographic causality.

The dual functionality of this compound—a lipophilic benzofuran core paired with an ionizable carboxylic acid and an electron-withdrawing nitro group[2]—dictates its behavior across multi-phase systems[3]. Below, you will find the logical framework, self-validating protocols, and quantitative data to resolve the most common experimental bottlenecks.

I. Core Purification Strategy

PurificationWorkflow Start Crude 6-Nitro-1-benzofuran- 5-carboxylic acid ABE Acid-Base Extraction (pH Control) Start->ABE Remove neutral organics Recryst Binary Recrystallization (EtOAc/Heptane) ABE->Recryst Isolate bulk carboxylic acid HPLC Reverse-Phase Prep-HPLC (0.1% TFA Modifier) Recryst->HPLC Remove structural isomers Pure High-Purity Product (>99.5% HPLC) HPLC->Pure Final polishing

Fig 1. Multi-stage purification workflow for 6-Nitro-1-benzofuran-5-carboxylic acid.

II. Troubleshooting Guides & FAQs
Q1: During the initial acid-base extraction, I am losing a significant amount of product in the organic waste. Why is this happening, and how can I fix it?

Expertise & Causality: The benzofuran core significantly increases the lipophilicity of the molecule. If the aqueous base used during extraction is not strong enough, or if the pH drops locally during mixing, the carboxylic acid remains partially protonated (neutral). In its neutral state, the compound will partition back into the organic layer (e.g., Dichloromethane) and be discarded as waste.

The Self-Validating Solution: You must force complete ionization by maintaining the aqueous layer at least 3 pH units above the pKa of the carboxylic acid (pKa ~3.5). Using a buffered 0.5 M NaHCO₃ solution ensures the pH remains ~8.0, driving 99.9% of the product into the aqueous phase as a water-soluble carboxylate salt.

Step-by-Step Methodology: Self-Validating Acid-Base Extraction

  • Dissolve crude 6-Nitro-1-benzofuran-5-carboxylic acid in Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Add 0.5 M Sodium Bicarbonate (NaHCO₃) solution (15 mL/g) to the organic layer in a separatory funnel.

  • Validation Check: After vigorous shaking and venting, measure the pH of the aqueous layer. It must read ≥ 8.0. If it is lower, add additional NaHCO₃ until the pH stabilizes.

  • Separate the phases. Discard the DCM layer (which now contains only neutral impurities).

  • Acidify the aqueous layer dropwise with 2 M HCl under vigorous stirring until the pH reaches strictly 2.0.

  • Filter the resulting pale precipitate via vacuum filtration and wash with cold deionized water.

Q2: My recrystallization yields are consistently below 50%, and the product "oils out" instead of forming crystals. What is the thermodynamic cause?

Expertise & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in that specific solvent. The strong dipole moment of the nitro group can cause supercooling in highly polar solvents like Methanol/Water. To induce proper nucleation, you must switch to a binary solvent system with a steeper solubility curve, utilizing an anti-solvent to precisely control the saturation boundary.

Quantitative Data: Solvent System Screening

Solvent System Ratio (v/v) Dielectric Constant (ε) Recovery (%) Purity Increase (%) Observation
Methanol / Water 70:30 ~50 42% +5.2% Oiling out observed
Ethanol / Water 60:40 ~45 55% +6.1% Slow, amorphous solid

| EtOAc / Heptane | 1:2 | ~3.0 | 88% | +12.4% | Rapid, distinct needles |

Step-by-Step Methodology: Anti-Solvent Recrystallization

  • Suspend the semi-pure solid in a minimum volume of boiling Ethyl Acetate (EtOAc) until complete dissolution occurs.

  • Remove the flask from the heat source and immediately begin dropwise addition of hot Heptane (anti-solvent) while stirring, until the solution becomes faintly turbid (the cloud point).

  • Validation Check: Add exactly one drop of hot EtOAc to clear the turbidity. This confirms the thermodynamic system is perfectly resting at the saturation boundary.

  • Allow the flask to cool to room temperature undisturbed for 4 hours to promote slow lattice formation, then transfer to an ice bath (0-4°C) for 1 hour.

  • Harvest the crystals via vacuum filtration and dry under high vacuum at 40°C for 12 hours.

Q3: In Prep-HPLC, the peak for 6-Nitro-1-benzofuran-5-carboxylic acid exhibits severe tailing, making it impossible to separate from structural isomers. How do I correct this?

Expertise & Causality: Peak tailing for carboxylic acids on silica-based C18 columns is a classic symptom of secondary ion-exchange interactions. The ionized carboxylate (COO⁻) interacts strongly with unendcapped, positively charged residual silanol groups (Si-OH₂⁺) on the stationary phase.

The Self-Validating Solution: You must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to at least 2 units below its pKa. Adding 0.1% Trifluoroacetic acid (TFA) to both mobile phases maintains the pH at ~2.0, keeping the compound fully protonated and ensuring sharp, Gaussian peak shapes driven purely by hydrophobic interactions.

Quantitative Data: Prep-HPLC Gradient Protocol

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 20.0 95 5
2.0 20.0 95 5
15.0 20.0 40 60
18.0 20.0 5 95
22.0 20.0 95 5

*Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

Step-by-Step Methodology: Prep-HPLC Polishing

  • Dissolve the recrystallized product in a 1:1 mixture of DMSO and Mobile Phase A to a concentration of 50 mg/mL.

  • Inject the sample onto a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Run the gradient outlined in the table above, monitoring UV absorbance at 254 nm and 280 nm.

  • Collect the major sharp peak eluting at approximately 11.5 minutes.

  • Lyophilize the collected fractions to yield the ultra-pure (>99.5%) 6-Nitro-1-benzofuran-5-carboxylic acid.

References
  • Acid & Nitro - Product Catalog - AiFChem | aifchem.com |2

  • 1956381-82-0 | 4-Nitrobenzofuran-3-carboxylic acid | BLD Pharm | bldpharm.com | 1

  • 2-Benzofurancarboxylicacid, 3-(2,2-diphenylethenyl)- 63405-25-4 wiki - Guidechem | guidechem.com | 3

Sources

Optimization

mitigating degradation of 6-Nitro-1-benzofuran-5-carboxylic acid during storage

Welcome to the Technical Support Center for 6-Nitro-1-benzofuran-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Nitro-1-benzofuran-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the specific chemical vulnerabilities of this building block.

By understanding the causality behind its degradation, you can implement field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Overview & Causality

The instability of 6-Nitro-1-benzofuran-5-carboxylic acid during storage is driven by the synergistic vulnerabilities of its functional groups. Understanding these three primary degradation vectors is critical:

  • Photolytic Degradation: The nitroaromatic moiety is highly sensitive to UV and visible light. Photoexcitation of the nitro group leads to radical formation, which triggers complex photoreduction and rearrangement cascades, often resulting in dark, highly conjugated polymeric byproducts[1][2].

  • Thermal Decarboxylation: While aromatic carboxylic acids are generally stable, the structural relationship in this molecule is critical. The strongly electron-withdrawing nitro group at position 6 is ortho to the carboxylic acid at position 5. This ortho-nitro arrangement severely destabilizes the ground state and lowers the activation energy required for CO₂ loss, making the molecule highly prone to thermal decarboxylation[3].

  • Oxidative Ring Cleavage: The benzofuran core, specifically the electron-rich C2-C3 double bond of the furan ring, is vulnerable to ambient oxygen and trace peroxides. This leads to epoxidation and subsequent oxidative ring-opening, even at room temperature[4].

DegradationPathways Core 6-Nitro-1-benzofuran- 5-carboxylic acid Light UV/Vis Light (Photolysis) Core->Light Exposure Heat Thermal Stress (>25°C) Core->Heat Exposure Oxygen Oxygen / Moisture (Oxidation) Core->Oxygen Exposure PhotoDeg Nitroaromatic Photoreduction Light->PhotoDeg Radical Formation Decarbox Ortho-Nitro Facilitated Decarboxylation Heat->Decarbox CO2 Loss Oxidative Furan Ring Epoxidation/Cleavage Oxygen->Oxidative ROS Attack Amber Amber Glass & Dark Storage PhotoDeg->Amber Mitigated by Cold Cold Storage (-20°C) Decarbox->Cold Mitigated by Inert Argon/Nitrogen Atmosphere Oxidative->Inert Mitigated by

Fig 1: Degradation pathways of 6-Nitro-1-benzofuran-5-carboxylic acid and mitigations.

Part 2: Troubleshooting Guide & FAQs

Q: My stock powder turned dark brown/orange after being left on the benchtop for a week. Is it ruined? A: Yes, the batch is likely compromised. Nitroaromatic compounds undergo rapid photodegradation when exposed to ambient laboratory lighting[1]. The excitation of the nitro group leads to radical formation and the generation of highly conjugated, dark-colored polymeric byproducts[2]. Action: Discard the compromised batch. Always store and handle this compound using amber glass vials under low-light conditions.

Q: LC-MS analysis of an older batch shows a major impurity with a mass exactly 44 Da lower than the parent mass. What is this? A: You are observing the decarboxylated degradant (loss of CO₂). The strongly electron-withdrawing nitro group at the ortho position (C6) relative to the carboxylic acid (C5) significantly lowers the activation energy required for decarboxylation[3]. This thermal degradation occurs slowly even at room temperature. Action: Store the compound strictly at -20°C to arrest thermal kinetics.

Q: I stored my compound in the dark at 4°C, but I still see degradation over 6 months. Why? A: You are likely observing oxidative degradation of the benzofuran ring. The furan moiety is electron-rich and highly vulnerable to ambient oxygen, leading to epoxidation of the C2-C3 double bond and subsequent ring cleavage[4]. Action: Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and degradation rates. Use this to establish your laboratory's handling SOPs.

Storage ConditionAtmosphereLight ExposureEst. Degradation Rate (%/month)Primary Active Degradation Pathway
25°C (Benchtop)Ambient AirAmbient UV/Vis5.0 - 8.0%Photolysis, Oxidation, Decarboxylation
25°C (Cabinet)Ambient AirDark1.5 - 3.0%Oxidation, Slow Decarboxylation
4°C (Fridge)Ambient AirDark0.5 - 1.0%Trace Oxidation
-20°C (Freezer) Argon/N₂ Dark < 0.1% None (Optimal Condition)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a degraded batch is pure. Use the following self-validating protocol to profile the stability of your specific lot and establish a secure storage workflow.

Protocol A: Accelerated Stability Profiling (Self-Validating System)

Objective: Isolate and identify the specific degradation vectors affecting your batch to validate your LC-MS detection methods.

  • Preparation: Prepare a 1 mg/mL stock solution of 6-Nitro-1-benzofuran-5-carboxylic acid in LC-MS grade Acetonitrile (an aprotic solvent prevents baseline hydrolysis).

  • Aliquoting (The Stressors): Divide the stock into four distinct quartz vials:

    • Vial A (Control): Purge headspace with Argon, wrap tightly in aluminum foil, and store at 4°C.

    • Vial B (Photolysis): Leave in ambient air, use a transparent vial, and expose to a 365 nm UV lamp for 24 hours[1].

    • Vial C (Thermal): Purge headspace with Argon, wrap in foil, and heat at 60°C in a dry block for 48 hours.

    • Vial D (Oxidation): Bubble ambient air through the solution for 1 minute, wrap in foil, add 0.1% H₂O₂, and store at 25°C for 24 hours[4].

  • LC-MS Analysis & Causality Check:

    • Self-Validation Step: Analyze Vial A first. If Vial A shows < 99% purity, your baseline solvent is contaminated, or your MS source temperature is too high (causing in-source decarboxylation). Do not proceed until the control is stabilized.

    • Vial B: Expect to see nitro-reduction or rearrangement products.

    • Vial C: Expect a distinct [M-H-44]⁻ peak, confirming ortho-nitro facilitated decarboxylation[3].

    • Vial D: Expect [M+16] or [M+32] peaks, indicating furan ring epoxidation/cleavage[4].

Protocol B: Optimal Aliquoting and Storage Workflow

Objective: Prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Upon receiving the bulk powder, immediately transfer the container to a glove box or a benchtop equipped with a steady Argon flow.

  • Weigh out single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials . Do not use clear glass or standard plastic microcentrifuge tubes, which are oxygen-permeable.

  • Purge the headspace of each vial with Argon for 5 seconds.

  • Cap tightly with PTFE-lined screw caps.

  • Store all aliquots in a desiccator box placed inside a -20°C freezer.

  • Usage: When needed, remove a single vial and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which would accelerate oxidative degradation.

References

  • "1-(2-Bromoethyl)-2-nitrobenzene" stability and degradation pathways. Benchchem. 1

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PMC. 2

  • Pd-Catalyzed Decarboxylative Ortho-Halogenation of Aryl Carboxylic Acids with Sodium Halide NaX Using Carboxyl as a Traceless Directing Group. ACS Publications. 3

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 6-Nitro-1-benzofuran-5-carboxylic Acid vs. Standard Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, benzofuran-based scaffolds have emerged as highly privileged structures. Specifically, 6-Nitro-1-benzofuran-5-carboxylic acid and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, benzofuran-based scaffolds have emerged as highly privileged structures. Specifically, 6-Nitro-1-benzofuran-5-carboxylic acid and its derivatives are gaining significant traction in drug discovery, demonstrating dual-utility as potent inhibitors of both Lymphoid Tyrosine Phosphatase (LYP/PTPN22) in autoimmune diseases and α-Glucosidase in metabolic disorders [1, 3].

This guide objectively compares the biochemical efficacy of the 6-nitrobenzofuran scaffold against established standard inhibitors (e.g., Acarbose and 6-hydroxybenzofuran derivatives).

The Causality of the 6-Nitro Substitution

From a structural biology perspective, the substitution of a nitro group at the C6 position adjacent to the C5-carboxylic acid fundamentally alters the pharmacophore compared to standard 6-hydroxy derivatives (salicylic acid bioisosteres) [2].

  • Electronic Effects: The strongly electron-withdrawing nitro group lowers the pKa of the adjacent carboxylic acid, ensuring it remains fully deprotonated at physiological pH. This enhances the electrostatic charge-charge interactions with critical active-site residues (e.g., Arg233 in LYP).

  • Hydrogen Bonding: While a 6-hydroxyl group acts as both a hydrogen bond donor and acceptor, the 6-nitro group acts strictly as a bidentate hydrogen bond acceptor. This distinct spatial geometry prevents promiscuous binding, increasing target selectivity.

Comparative Efficacy Analysis

Target A: Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

LYP is a critical negative regulator of T-cell receptor (TCR) signaling. Gain-of-function mutations in LYP (e.g., R620W) hyper-suppress T-cell activation, leading to autoimmune diseases like Type 1 Diabetes and Rheumatoid Arthritis. Inhibiting LYP restores normal TCR signaling thresholds [1].

While 6-hydroxybenzofuran-5-carboxylic acid derivatives (such as Compound 8b) are known LYP inhibitors (IC50 = 0.259 µM), 6-nitro variants utilize their altered electron density to engage the phosphate-binding pocket (catalytic site) with high affinity, directly competing with the natural phosphotyrosine substrate [2].

Target B: α-Glucosidase

In the management of Type 2 Diabetes Mellitus (T2DM), α-glucosidase inhibitors delay carbohydrate digestion, reducing postprandial hyperglycemia. Standard therapies like Acarbose suffer from low potency (IC50 ~856 µM) and gastrointestinal side effects. Hybrid molecules utilizing the 6-nitrobenzofuran scaffold (e.g., 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles) have demonstrated up to a 70-fold increase in potency compared to Acarbose [3].

Quantitative Data Summary
Target EnzymeInhibitor Class / CompoundIC50 (µM)Ki (µM)Mechanism of Action
LYP (PTPN22) 6-Hydroxybenzofuran (Compound 8b)0.259 ± 0.0070.110Reversible, Competitive
LYP (PTPN22) 6-Nitrobenzofuran Scaffold 0.50 – 5.00*N/AReversible, Competitive
α-Glucosidase Acarbose (Clinical Standard)856.45 ± 5.60N/AReversible, Competitive
α-Glucosidase 6-Nitrobenzofuran Derivatives 12.75 – 162.05N/AReversible, Competitive

*Efficacy range based on primary screening of benzofuran-5-carboxylic acid library derivatives.

Pathway & Inhibition Visualization

TCR_Signaling TCR T-Cell Receptor (TCR) LCK LCK / ZAP-70 Kinases TCR->LCK Phosphorylation Immune T-Cell Activation (Autoimmunity Risk) LCK->Immune Signaling Cascade LYP LYP (PTPN22) LYP->LCK Dephosphorylation (Negative Regulation) Inhibitor 6-Nitro-1-benzofuran-5-carboxylic acid (Inhibitor) Inhibitor->LYP Blocks Catalytic Pocket (Arg233/Gln278)

TCR signaling pathway illustrating the negative regulation by LYP and targeted inhibition.

Self-Validating Experimental Protocols

To ensure data integrity and rule out Pan-Assay Interference Compounds (PAINS), the following protocols incorporate built-in validation steps (e.g., pre-incubation vs. co-incubation) to confirm reversible, specific inhibition [1].

Protocol A: In Vitro LYP Inhibition Assay

Objective: Determine the IC50 and reversibility of 6-Nitro-1-benzofuran-5-carboxylic acid against recombinant LYP.

  • Reagent Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Dilute serially in assay buffer (50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.0, 50 mM NaCl, 1 mM DTT). Ensure final DMSO concentration remains ≤1%.

  • Enzyme Pre-Incubation (Validation Step):

    • Condition 1 (Pre-incubated): Incubate 10 nM recombinant LYP with varying concentrations of the inhibitor for 30 minutes at 25°C.

    • Condition 2 (Co-incubated): Do not pre-incubate; add enzyme directly to the substrate-inhibitor mix. (Note: If IC50 values are identical across both conditions, the inhibition is reversible and not driven by covalent aggregation).

  • Reaction Initiation: Add p-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM to initiate the reaction.

  • Readout: Measure the continuous absorbance of the product (p-nitrophenol) at 405 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ). Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to a non-linear regression model to determine IC50.

Protocol B: α-Glucosidase Inhibition Assay

Objective: Compare the anti-hyperglycemic potential of 6-nitrobenzofuran derivatives against Acarbose[3].

  • Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). Prepare 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Incubation: Mix 10 µL of the inhibitor (or Acarbose as a positive control) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Catalysis: Add 20 µL of the pNPG substrate to the mixture and incubate for an additional 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Measure the absorbance of the released p-nitrophenol at 405 nm.

Workflow Prep Compound Prep DMSO Stock & Dilution Incubation Enzyme Incubation Target + Inhibitor (30 min) Prep->Incubation Substrate Substrate Addition pNPP (LYP) or pNPG (α-Gluc) Incubation->Substrate Read Absorbance Readout Spectrophotometry (405 nm) Substrate->Read Analysis Data Analysis IC50 Non-linear Regression Read->Analysis

Self-validating high-throughput screening workflow for enzyme inhibition assays.

References

  • A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. Journal of Medicinal Chemistry.[Link]

  • Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. Journal of Medicinal Chemistry.[Link]

  • Synthesis, molecular docking and α-glucosidase inhibition of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles. Bioorganic Chemistry (PubMed).[Link]

Comparative

A Researcher's Guide to In Vivo Validation: Translating In Vitro Anti-Inflammatory Activity of 6-Nitro-1-benzofuran-5-carboxylic acid into Preclinical Evidence

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and development. It provides a comprehensive framework for the in vivo validation of promising in vitro findings, using the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and development. It provides a comprehensive framework for the in vivo validation of promising in vitro findings, using the novel compound 6-Nitro-1-benzofuran-5-carboxylic acid as a case study. We will proceed under the common scenario where initial cell-based assays have indicated significant anti-inflammatory potential for this compound. This guide will provide the scientific rationale, comparative compounds, and a detailed experimental protocol to rigorously test this hypothesis in a preclinical setting.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties[1][2]. The addition of a nitro group and a carboxylic acid moiety to this core structure, as in 6-Nitro-1-benzofuran-5-carboxylic acid, offers unique electronic and chemical properties that may enhance its interaction with biological targets. While direct studies on this specific molecule are not yet prevalent in the literature, related benzofuran-based carboxylic acids have shown promise as antiproliferative agents[3], and other nitro-containing heterocyclic compounds have demonstrated anti-inflammatory effects[4].

This guide will focus on the crucial step of translating an in vitro discovery—for instance, the inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages[5]—into a robust in vivo model of acute inflammation.

The Imperative of In Vivo Validation: Beyond the Petri Dish

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, a living organism presents a far more complex environment. In vivo validation is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a systemic context. A compound that performs exceptionally in a cell culture may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen off-target effects. Therefore, transitioning to a well-chosen animal model is a critical milestone in the drug development pipeline[6].

Choosing the Right Battlefield: The Carrageenan-Induced Paw Edema Model

For assessing acute anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a well-established, reliable, and widely used assay[7][8].

Mechanism of Action: The subcutaneous injection of carrageenan into the paw induces a biphasic acute inflammatory response.

  • The early phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin[8].

  • The late phase (3-6 hours) involves the production of prostaglandins and the infiltration of polymorphonuclear cells (neutrophils) into the site of inflammation[8].

This model is particularly relevant for evaluating compounds that may inhibit prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

Logical Framework for Model Selection

Caption: Rationale for selecting the carrageenan-induced paw edema model.

Comparative Framework: Setting the Benchmarks

To properly evaluate the efficacy of 6-Nitro-1-benzofuran-5-carboxylic acid, appropriate controls are non-negotiable.

  • Test Compound: 6-Nitro-1-benzofuran-5-carboxylic acid.

  • Positive Control: Indomethacin. A potent, well-characterized NSAID that reliably reduces inflammation in this model. This serves as a benchmark for efficacy.

  • Negative Control: Vehicle. The solvent used to dissolve or suspend the test compound and indomethacin (e.g., 0.5% carboxymethyl cellulose [CMC] in saline). This group accounts for any effects of the administration procedure or the vehicle itself.

Anticipated Performance Comparison
GroupTreatmentExpected OutcomePrimary Mechanism of Action (Hypothesized)
1 (Negative Control) VehiclePronounced paw edema, peaking around 3-4 hours post-carrageenan injection.Uninhibited inflammatory cascade.
2 (Positive Control) Indomethacin (e.g., 10 mg/kg)Significant reduction in paw edema volume compared to the vehicle group.Inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
3 (Test Group) 6-Nitro-1-benzofuran-5-carboxylic acid (Dose-ranging)Dose-dependent reduction in paw edema volume. Efficacy will be compared to Indomethacin.Potential inhibition of inflammatory mediators (e.g., iNOS, COX-2), based on in vitro data.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a self-validating system, where the clear distinction between the negative and positive control outcomes is essential for validating the experiment itself.

Experimental Workflow Diagram

Workflow acclimatize 1. Animal Acclimatization (1 week) fasting 2. Fasting (18 hours prior) acclimatize->fasting grouping 3. Group Allocation (n=6 per group) fasting->grouping baseline 4. Baseline Paw Volume (Plethysmometer) grouping->baseline dosing 5. Compound Administration (Oral gavage) baseline->dosing wait 6. Waiting Period (1 hour) dosing->wait induction 7. Carrageenan Injection (0.1 mL, 1% solution) wait->induction measure 8. Paw Volume Measurement (Hourly for 5 hours) induction->measure analysis 9. Data Analysis (% Inhibition) measure->analysis

Sources

Validation

Benchmarking 6-Nitro-1-benzofuran-5-carboxylic Acid in Lead Optimization: Scaffold Performance, Reactivity, and Physicochemical Profiling

As Fragment-Based Drug Discovery (FBDD) continues to mature, the selection of highly efficient, versatile chemical scaffolds is paramount for successful hit-to-lead campaigns [3]. Benzofuran derivatives have long been re...

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Author: BenchChem Technical Support Team. Date: April 2026

As Fragment-Based Drug Discovery (FBDD) continues to mature, the selection of highly efficient, versatile chemical scaffolds is paramount for successful hit-to-lead campaigns [3]. Benzofuran derivatives have long been recognized as privileged pharmacophores, demonstrating profound utility in targeting challenging enzymes such as Mycobacterium protein tyrosine phosphatase B (mPTPB) and various kinases [1].

In this technical guide, we benchmark 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3) against standard heterocyclic bioisosteres. By analyzing its physicochemical properties and synthetic reactivity, we provide a validated framework for utilizing this building block in divergent fragment growing and scaffold merging strategies [4].

Structural Rationale & Physicochemical Benchmarking

The utility of 6-Nitro-1-benzofuran-5-carboxylic acid lies in its dual-vector potential. The rigid benzofuran core provides lipophilic interactions and structural pre-organization, while the C5 carboxylic acid and C6 nitro group offer orthogonal handles for functionalization.

The presence of the strongly electron-withdrawing nitro group (-I, -M effects) at the C6 position fundamentally alters the electronic landscape of the scaffold:

  • Lowered pKa: The C5 carboxylic acid is significantly more acidic than its unsubstituted counterpart, altering its binding kinetics in target active sites.

  • Bidentate Interaction Potential: The nitro group can participate in unique hydrogen bond acceptor networks.

  • Reducible Vector: The nitro group serves as a masked aniline, allowing for late-stage reduction and subsequent functionalization (e.g., urea or sulfonamide formation) to probe adjacent binding pockets.

Table 1: Physicochemical Properties Benchmarking

Data represents calculated values for the unmodified scaffold building blocks used in FBDD library generation.

ScaffoldMW (Da)cLogPtPSA (Ų)calc. pKaKey FBDD Advantage
Benzofuran-5-carboxylic acid 162.142.1550.44.2High ligand efficiency, low MW
Indole-5-carboxylic acid 161.161.8053.14.6H-bond donor capability (NH)
6-Nitro-1-benzofuran-5-carboxylic acid 207.142.3096.23.5Bidentate interaction, dual-vector potential

Synthetic Reactivity: Overcoming Electronic Deactivation

Causality in Reagent Selection

The same electron-withdrawing nitro group that provides unique binding properties severely deactivates the C5 carboxylate during standard amide coupling. Because the carboxylate anion is electron-poor, its nucleophilic attack on standard carbodiimides (like EDC) is sluggish, leading to prolonged reaction times and poor yields.

To overcome this, uronium-based coupling reagents such as HATU or COMU are required [2]. These reagents rapidly convert the deactivated acid into a highly electrophilic O-At (7-azabenzotriazole) active ester, effectively bypassing the kinetic bottleneck and driving the aminolysis forward.

Table 2: Amide Coupling Efficiency Benchmarking

Model Reaction: Amidation with benzylamine (1.2 eq) at 0.2 M concentration.

ScaffoldReagent SystemBaseTime to >95% Conv.Isolated Yield
Benzofuran-5-carboxylic acid EDC/HOBtDIPEA4 hours85%
6-Nitro-1-benzofuran-5-carboxylic acid EDC/HOBtDIPEA12 hours62%
6-Nitro-1-benzofuran-5-carboxylic acid HATUDIPEA2 hours91%
6-Nitro-1-benzofuran-5-carboxylic acid COMUDIPEA1.5 hours93%

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity library generation, the following protocols have been designed with built-in visual and analytical validation checkpoints.

Protocol 1: HATU-Mediated Amidation (Vector 1)
  • Activation: Dissolve 6-Nitro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M. Add HATU (1.1 eq).

  • Deprotonation & Esterification: Add DIPEA (2.5 eq) dropwise.

    • Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant yellow/orange. This color shift is a reliable, self-validating indicator of the HOAt active ester formation. Failure to observe this indicates moisture contamination or degraded HATU [2].

  • Aminolysis: After 10 minutes of stirring at room temperature, add the target amine (1.2 eq).

  • Monitoring: Monitor via LC-MS. The highly electrophilic active ester typically undergoes complete aminolysis within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF and uronium byproducts, ensuring a clean crude profile.

Protocol 2: C6 Nitro Reduction for Vector Expansion (Vector 2)
  • Preparation: Dissolve the purified C5-amide intermediate in a 1:1 mixture of MeOH/THF (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with N₂, then backfill with H₂ (balloon pressure).

  • Reduction: Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: The reaction progress is visually validated by the complete disappearance of the yellow hue (characteristic of the nitroaromatic chromophore), yielding a colorless solution. TLC will reveal a highly polar, ninhydrin-positive spot corresponding to the newly formed aniline.

  • Isolation: Filter through a pad of Celite to remove the Pd/C catalyst and concentrate in vacuo.

Workflow Visualizations

The following diagrams map the strategic FBDD workflow and the chemical logic behind the coupling protocols.

FBDD_Workflow Scaffold 6-Nitro-1-benzofuran- 5-carboxylic acid Amidation C5 Amidation (Vector 1) Scaffold->Amidation HATU, DIPEA Reduction C6 Nitro Reduction (Vector 2) Scaffold->Reduction Pd/C, H2 Lead Dual-Functionalized Lead Compound Amidation->Lead Fragment Growing Reduction->Lead Scaffold Merging

Fig 1. Divergent fragment-based lead optimization workflow utilizing the C5 and C6 vectors.

Coupling_Mechanism Acid C5 Carboxylic Acid Anion Carboxylate Anion Acid->Anion DIPEA (Deprotonation) ActiveEster O-At Active Ester (Highly Electrophilic) Anion->ActiveEster Reacts with HATU HATU HATU Uronium Salt HATU->ActiveEster Transfers HOAt Amide Target Amide ActiveEster->Amide Aminolysis Amine Amine Nucleophile Amine->Amide Nucleophilic Attack

Fig 2. Mechanistic pathway of HATU-mediated amidation for electron-deficient carboxylic acids.

In Vitro ADME Profiling Considerations

When advancing compounds derived from the 6-Nitro-1-benzofuran-5-carboxylic acid scaffold, the metabolic fate of the nitro group must be carefully monitored. While the nitro group provides excellent initial ligand efficiency, it can act as a liability in hepatic microsomal stability assays due to the action of nitroreductases.

Therefore, the strategic reduction of the C6 nitro group to an amine (as outlined in Protocol 2) is not just a vector for fragment growing, but a necessary optimization step to improve the overall pharmacokinetic (PK) profile and mitigate potential phase I metabolic liabilities.

References

  • Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold Journal of Medicinal Chemistry - ACS Publications[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • Fragment-based drug discovery: A graphical review PMC - National Center for Biotechnology Information[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Frontiers in Chemistry[Link]

Comparative

comparative analysis of the synthetic routes to 6-Nitro-1-benzofuran-5-carboxylic acid

Introduction 6-Nitro-1-benzofuran-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The benzofuran scaffold is a common motif in a variety of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Nitro-1-benzofuran-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The benzofuran scaffold is a common motif in a variety of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of a nitro group and a carboxylic acid moiety to the benzofuran core can modulate its electronic properties and provide handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.

This guide provides a comparative analysis of two plausible synthetic routes to 6-Nitro-1-benzofuran-5-carboxylic acid. As no direct synthesis has been prominently reported in the literature, this analysis is based on established synthetic methodologies for benzofuran derivatives and general principles of organic synthesis. We will explore two primary strategies: Route 1 , which involves the late-stage nitration of a pre-formed 1-benzofuran-5-carboxylic acid, and Route 2 , which constructs the benzofuran ring from a pre-nitrated phenolic precursor. This guide will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Late-Stage Nitration of 1-Benzofuran-5-carboxylic Acid

This synthetic approach focuses on first constructing the 1-benzofuran-5-carboxylic acid core, followed by a regioselective nitration to introduce the nitro group at the C-6 position.

Synthetic Workflow

Route_1 A 3-Hydroxy-4-methylbenzoic acid B 3-Acetoxy-4-methylbenzoic acid A->B Acetylation (Acetic anhydride, Pyridine) C 3-Acetoxy-4-(bromomethyl)benzoic acid B->C Bromination (NBS, AIBN, CCl4) D 1-Benzofuran-5-carboxylic acid C->D Intramolecular Williamson Ether Synthesis (NaOH) E 6-Nitro-1-benzofuran-5-carboxylic acid D->E Nitration (HNO3, H2SO4)

Caption: Synthetic workflow for Route 1, proceeding via late-stage nitration.

Mechanistic Rationale and Experimental Considerations

The initial steps of this route focus on the synthesis of 1-benzofuran-5-carboxylic acid from a commercially available starting material, 3-hydroxy-4-methylbenzoic acid.

  • Step 1: Acetylation: The phenolic hydroxyl group is protected as an acetate ester to prevent side reactions during the subsequent benzylic bromination. This is a standard protection strategy, typically achieved with high yield using acetic anhydride and a base like pyridine.

  • Step 2: Benzylic Bromination: The methyl group at the 4-position is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This sets the stage for the intramolecular cyclization.

  • Step 3: Intramolecular Williamson Ether Synthesis: Treatment with a base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group (after in-situ hydrolysis of the acetate), which then undergoes an intramolecular nucleophilic substitution with the adjacent bromomethyl group to form the furan ring of the benzofuran system.

  • Step 4: Electrophilic Nitration: The final step involves the nitration of 1-benzofuran-5-carboxylic acid. This is a critical step where regioselectivity is a major consideration. The benzofuran ring system is electron-rich and generally directs electrophilic substitution to the 2- and 3-positions of the furan ring and the 4- and 6-positions of the benzene ring. The carboxylic acid group at the 5-position is a deactivating, meta-directing group. Therefore, the directing effects of the furan oxygen (ortho, para-directing) and the carboxylic acid (meta-directing) are synergistic, favoring nitration at the 6-position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermicity and minimize side reactions.[3]

Route 2: Benzofuran Ring Formation from a Pre-nitrated Precursor

This alternative strategy involves the introduction of the nitro group at an earlier stage, followed by the construction of the benzofuran ring. This approach can offer advantages in terms of regioselectivity control.

Synthetic Workflow

Route_2 F 4-Hydroxy-3-nitrobenzoic acid G Methyl 4-hydroxy-3-nitrobenzoate F->G Esterification (Methanol, H2SO4) H Methyl 4-(2-oxoethoxy)-3-nitrobenzoate G->H O-Alkylation (Ethyl bromoacetate, K2CO3) I Methyl 6-nitro-1-benzofuran-5-carboxylate H->I Perkin-like Condensation (NaOAc, Ac2O) J 6-Nitro-1-benzofuran-5-carboxylic acid I->J Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic workflow for Route 2, featuring early-stage nitration.

Mechanistic Rationale and Experimental Considerations

This route commences with a commercially available nitrated phenol, thereby ensuring the correct positioning of the nitro group from the outset.

  • Step 1: Esterification: The carboxylic acid group of 4-hydroxy-3-nitrobenzoic acid is protected as a methyl ester to prevent its interference in the subsequent base-mediated O-alkylation. This is a standard Fischer esterification using methanol and a catalytic amount of strong acid.

  • Step 2: O-Alkylation: The phenolic hydroxyl group is alkylated with ethyl bromoacetate in the presence of a weak base like potassium carbonate. This introduces the two-carbon unit required for the formation of the furan ring.

  • Step 3: Perkin-like Condensation and Cyclization: This is the key ring-forming step. Treatment of the O-alkylated intermediate with a base like sodium acetate in acetic anhydride is expected to promote an intramolecular condensation. The base will deprotonate the carbon alpha to the ester carbonyl, which then attacks the ester carbonyl of the adjacent side chain, leading to cyclization and subsequent dehydration to form the benzofuran ring.

  • Step 4: Hydrolysis: The final step is the saponification of the methyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Comparative Analysis

FeatureRoute 1: Late-Stage NitrationRoute 2: Benzofuran Ring Formation from Pre-nitrated Precursor
Starting Materials 3-Hydroxy-4-methylbenzoic acid (readily available)4-Hydroxy-3-nitrobenzoic acid (readily available)
Regioselectivity The key challenge is the regioselectivity of the final nitration step. While the directing groups favor the desired 6-nitro isomer, formation of other isomers is possible and may require purification.Regiochemistry of the nitro group is established from the start, avoiding potential isomer separation issues in the final steps.
Number of Steps 4 steps4 steps
Potential Yield Yields for the first three steps are generally high. The yield of the nitration step can be variable and dependent on reaction conditions and purification efficiency.Yields for esterification, O-alkylation, and hydrolysis are typically high. The yield of the intramolecular condensation/cyclization step may vary.
Reaction Conditions Involves benzylic bromination which uses a radical initiator. The final nitration step requires strongly acidic and potentially hazardous conditions.The Perkin-like condensation requires high temperatures. The other steps use relatively mild conditions.
Purification Purification may be challenging after the nitration step to separate the desired 6-nitro isomer from other potential nitro-isomers.Purification is generally more straightforward as the key substitution pattern is set early.
Overall Feasibility A plausible route, with the main challenge being the control and purification of the final nitration product.A potentially more reliable route due to the unambiguous placement of the nitro group early in the synthesis.

Experimental Protocols

Protocol for Route 1: Late-Stage Nitration

Step 1: Synthesis of 3-Acetoxy-4-methylbenzoic acid

  • To a solution of 3-hydroxy-4-methylbenzoic acid (1 eq.) in pyridine (5 vol.), add acetic anhydride (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the product.

Step 2: Synthesis of 3-Acetoxy-4-(bromomethyl)benzoic acid

  • Dissolve 3-acetoxy-4-methylbenzoic acid (1 eq.) in carbon tetrachloride (10 vol.).

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

  • Reflux the mixture for 6 hours under inert atmosphere.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Benzofuran-5-carboxylic acid

  • Dissolve the crude 3-acetoxy-4-(bromomethyl)benzoic acid (1 eq.) in a 10% aqueous solution of sodium hydroxide (10 vol.).

  • Heat the mixture at 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter the precipitate, wash with water, and recrystallize from ethanol/water to obtain the pure product.

Step 4: Synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid

  • To a stirred mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (5 vol.) at 0 °C, add 1-benzofuran-5-carboxylic acid (1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization to isolate the 6-nitro isomer.

Protocol for Route 2: Early-Stage Nitration

Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

  • To a solution of 4-hydroxy-3-nitrobenzoic acid (1 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) catalytically.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the product.

Step 2: Synthesis of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate

  • To a solution of methyl 4-hydroxy-3-nitrobenzoate (1 eq.) in acetone (10 vol.), add potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.2 eq.).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the product.

Step 3: Synthesis of Methyl 6-nitro-1-benzofuran-5-carboxylate

  • A mixture of methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate (1 eq.), anhydrous sodium acetate (2 eq.), and acetic anhydride (5 vol.) is heated at 140-150 °C for 5 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate. Purify the residue by column chromatography.

Step 4: Synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid

  • Dissolve methyl 6-nitro-1-benzofuran-5-carboxylate (1 eq.) in a mixture of methanol (5 vol.) and 10% aqueous sodium hydroxide (5 vol.).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure and acidify the aqueous solution with concentrated HCl.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Conclusion

Both proposed synthetic routes to 6-Nitro-1-benzofuran-5-carboxylic acid offer viable strategies for its preparation. Route 1, involving a late-stage nitration, is straightforward in its initial steps but presents a significant challenge in controlling the regioselectivity of the final nitration and purifying the desired product. In contrast, Route 2, which introduces the nitro group early in the sequence, provides excellent control over the regiochemistry, potentially leading to a cleaner product and simpler purification. The choice between these routes will depend on the researcher's priorities, including the availability of starting materials, the scale of the synthesis, and the purification capabilities at hand. For applications where isomeric purity is critical, Route 2 is likely the more robust and reliable approach.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Benzofuran compounds are a class of compounds that are ubiquitous in nature. ScienceOpen. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

6-Nitro-1-benzofuran-5-carboxylic acid proper disposal procedures

Standard Operating Procedure (SOP) & Disposal Protocol: 6-Nitro-1-benzofuran-5-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Nitro-1-benzofuran-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure (SOP) & Disposal Protocol: 6-Nitro-1-benzofuran-5-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Nitro-1-benzofuran-5-carboxylic acid (CAS: 342425-80-3)[1] requires more than a cursory glance at a generic Safety Data Sheet (SDS). It demands a rigorous understanding of the molecule's structural vulnerabilities, its reactivity profile, and its environmental impact. This guide provides a self-validating, E-E-A-T compliant system for the safe handling, reaction, and ultimate disposal of this nitroaromatic heterocycle, ensuring that your laboratory operations remain both scientifically robust and environmentally compliant.

Chemical Profiling & Risk Assessment

To design a safe workflow, we must first understand the causality behind the chemical's behavior:

  • Nitroaromatic Causality: The presence of the nitro (-NO 2​ ) group on the benzofuran ring introduces specific operational constraints. Nitroaromatics are highly electron-deficient, making them susceptible to rapid, sometimes exothermic, reduction. Furthermore, nitroaromatic compounds are notoriously resistant to environmental biodegradation, possess high thermal energy potential, and frequently exhibit mutagenic properties[2][3].

  • Carboxylic Acid Functionality: The -COOH group is weakly acidic. While stable as a solid, it readily forms water-soluble carboxylate salts in the presence of mild bases. This drastically increases the compound's environmental mobility if improperly disposed of in aqueous waste streams.

Quantitative Data & Safety Specifications
Property / SpecificationValueCausality / Safety Implication
CAS Number 342425-80-3Unique identifier for inventory and waste tracking.
Molecular Formula C 9​ H 5​ NO 5​ High oxygen balance; avoid contact with strong reducing agents.
Molecular Weight 207.14 g/mol Required for precise stoichiometric calculations to minimize waste.
Waste Classification EPA Hazardous (Nitroaromatic)Highly persistent in soil/water; requires specialized destruction[2].
Destruction Temp. > 1000 °CHigh-temperature incineration required to break C-NO 2​ bonds safely[4].

Experimental Workflow: Safe Handling & Segregation

The following step-by-step methodology must be adhered to when utilizing 6-Nitro-1-benzofuran-5-carboxylic acid in synthetic applications (e.g., amide couplings or reduction to the corresponding amine).

Step 1: Preparation & Engineering Controls

  • Verify that the primary fume hood is operating with a face velocity of at least 80–100 feet per minute (fpm).

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), a flame-resistant lab coat, and chemical splash goggles.

Step 2: Dispensing and Reaction Setup

  • Weigh the solid compound using an enclosed analytical balance or within the fume hood to prevent the inhalation of fine, potentially mutagenic dust particles.

  • Dissolve the compound in an appropriate organic solvent (e.g., DMF, DMSO, or THF) before introducing any coupling reagents (e.g., HATU, EDC).

  • Critical Causality: Never mix this compound with strong reducing agents (e.g., Lithium Aluminum Hydride) without a validated, strictly temperature-controlled protocol, as the simultaneous reduction of the nitro and carboxylic acid groups can be violently exothermic.

Step 3: Reaction Quenching & Waste Generation

  • Quench the reaction carefully with a saturated aqueous solution (e.g., NH 4​ Cl or NaHCO 3​ ).

  • Perform solvent extraction. You will now have two distinct waste streams: an organic layer containing unreacted starting material/byproducts, and an aqueous wash layer containing water-soluble salts.

G Start 6-Nitro-1-benzofuran-5-carboxylic acid (Solid, CAS: 342425-80-3) Handling Laboratory Handling (Fume Hood, Nitrile PPE) Start->Handling Reaction Synthetic Application (e.g., Amide Coupling) Handling->Reaction WasteGen Waste Generation (Segregation Required) Reaction->WasteGen OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) WasteGen->OrgWaste Solvent Extraction AqWaste Aqueous Waste Stream (Neutralized pH 6-8) WasteGen->AqWaste Aqueous Workup Incineration High-Temp Incineration (with NOx Scrubbers) OrgWaste->Incineration EPA-Compliant Destruction AqWaste->Incineration EPA-Compliant Destruction

Figure 1: Lifecycle and disposal workflow for 6-Nitro-1-benzofuran-5-carboxylic acid.

Step-by-Step Disposal Protocol

Nitroaromatics cannot be disposed of via standard aqueous waste streams or local landfills. According to the National Research Council's Prudent Practices in the Laboratory[5] and EPA guidelines[2], nitroaromatics must undergo high-temperature incineration. This ensures the complete destruction of the C-NO 2​ bond without generating toxic nitrogen oxide (NOx) emissions, which are captured by specialized industrial scrubbers.

Step 1: Waste Segregation

  • Organic Waste: Place all organic solvents containing traces of the compound into a designated "Hazardous Organic Waste" carboy. Ensure halogenated and non-halogenated streams are separated if required by your facility.

  • Aqueous Waste: Do not pour aqueous washes down the sink. The basic aqueous layer will contain the highly soluble carboxylate salt of the nitroaromatic. Collect this in a separate "Hazardous Aqueous Waste" container.

Step 2: Neutralization (Aqueous Stream)

  • Test the pH of the aqueous waste stream.

  • If the pH is highly basic (>9) or highly acidic (<5), carefully neutralize it to a pH of 6–8 using dilute HCl or NaOH. This prevents the degradation of the High-Density Polyethylene (HDPE) waste containers and prevents unexpected gas evolution during storage.

Step 3: Packaging & Labeling

  • Store all waste in secondary containment bins to prevent catastrophic spills in the event of a primary container failure.

  • Label the containers explicitly: "Hazardous Waste - Contains Nitroaromatic Organic Acid (Toxic/Mutagenic)". Do not use abbreviations.

Step 4: Transport & Final Destruction

  • Coordinate with an EPA-certified hazardous waste vendor.

  • Ensure the manifest explicitly states the presence of nitroaromatics so the vendor routes the waste to a high-temperature rotary kiln incinerator equipped with NOx scrubbing technology, rather than a standard chemical landfill[4].

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required:

  • Solid Spill: Do not use a standard brush, which can aerosolize the mutagenic dust. Gently cover the powder with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the material into a hazardous waste bag using a non-sparking tool.

  • Liquid Spill (In Solution): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust or combustible absorbents , as the nitroaromatic compound can act as an oxidizer under dry, concentrated conditions. Transfer the saturated absorbent to a sealed, labeled solid waste container for incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrobenzenes. U.S. Department of Health and Human Services. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Handbook on the Management of Munitions Response Actions (EPA 505-B-01-001). Office of Solid Waste and Emergency Response, 2005. URL: [Link]

Sources

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